molecular formula C13H24O2 B1594821 Cyclododecanecarboxylic acid CAS No. 884-36-6

Cyclododecanecarboxylic acid

Cat. No.: B1594821
CAS No.: 884-36-6
M. Wt: 212.33 g/mol
InChI Key: JWIPDQOXAJMVHL-UHFFFAOYSA-N
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Description

Cyclododecanecarboxylic acid is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclododecanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclododecanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclododecanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclododecanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIPDQOXAJMVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237017
Record name Cyclododecanecarboxylic acid
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

884-36-6
Record name Cyclododecanecarboxylic acid
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Record name Cyclododecanecarboxylic acid
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Record name Cyclododecanecarboxylic acid
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Record name Cyclododecanecarboxylic acid
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Foundational & Exploratory

Technical Synthesis Guide: Cyclododecanecarboxylic Acid via Homologation Strategies

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary & Strategic Analysis

The synthesis of Cyclododecanecarboxylic acid from Cyclododecanone represents a classic "C+1" homologation challenge. Unlike oxidative cleavage (which yields linear dodecanedioic acid) or ring expansion (which yields tridecanone), this transformation requires the addition of an exocyclic carbon functionality while preserving the integrity of the 12-membered macrocycle.

This guide details two distinct, high-fidelity pathways selected for their reproducibility and mechanistic clarity:

  • The Classical Cyanohydrin Route: A robust, four-step sequence utilizing cyanide addition followed by elimination, reduction, and hydrolysis. It is chemically resilient but atom-inefficient.

  • The Palladium-Catalyzed Carbonylation Route: A modern, two-step sequence via an enol triflate intermediate. This method offers superior atom economy and speed but requires high-pressure equipment (CO gas) and strict anhydrous handling.

Comparative Pathway Metrics
FeatureMethod A: Cyanohydrin HomologationMethod B: Pd-Catalyzed Carbonylation
Step Count 4 (Linear)2 (Convergent)
Key Intermediate

-Unsaturated Nitrile
Enol Triflate
Atom Economy Moderate (Loss of

,

)
High (Incorporation of CO)
Safety Profile High Risk (Cyanide toxicity)High Risk (CO gas, high pressure)
Scalability Excellent (Batch stable)Good (Requires autoclaves)

Pathway A: The Cyanohydrin Homologation

Best for: Labs without high-pressure carbonylation setups; educational demonstrations of functional group interconversion.

Mechanistic Causality

This route leverages the electrophilicity of the ketone carbonyl to introduce the 13th carbon via a nitrile group. The critical challenge in macrocyclic systems is the conformational flexibility of the cyclododecane ring (specifically the [3333] square-like conformation), which can retard nucleophilic attack. We overcome this by using thermodynamic control in the cyanohydrin formation.

Detailed Protocol
Step 1: Formation of Cyclododecanone Cyanohydrin

Reagents: Cyclododecanone (1.0 eq), Sodium Cyanide (NaCN, 2.5 eq), Acetic Acid, Methanol.

  • Dissolution: Dissolve cyclododecanone (solid, mp ~61°C) in methanol at room temperature.

  • Addition: Add NaCN carefully to the solution. Safety: Perform in a high-efficiency fume hood.

  • Activation: Dropwise add glacial acetic acid. The acid generates HCN in situ, which attacks the carbonyl.

  • Equilibrium Shift: Stir for 24 hours. The macrocyclic ring strain is minimal, but steric bulk requires extended time.

  • Workup: Quench with water. The cyanohydrin often precipitates or can be extracted with ether.

Step 2: Dehydration to 1-Cyanocyclododecene

Reagents: Thionyl Chloride (


) or 

/Pyridine.
  • Mechanism: The hydroxyl group is converted to a good leaving group (chlorosulfite or phosphate), followed by E2 elimination.

  • Execution: Treat the crude cyanohydrin with

    
     in benzene or toluene at reflux for 2 hours.
    
  • Result: This yields the

    
    -unsaturated nitrile. The double bond is endocyclic.
    
Step 3: Hydrogenation to Cyclododecanecarbonitrile

Reagents:


 (1 atm), 10% Pd/C, Ethanol.
  • Catalysis: The endocyclic double bond is hydrogenated.[1] The nitrile group remains intact under these mild conditions.

  • Procedure: Stir under a hydrogen balloon for 12 hours. Filter through Celite to remove the catalyst.

Step 4: Hydrolysis to Cyclododecanecarboxylic Acid

Reagents: KOH (aq), Ethylene Glycol (solvent), Reflux (


C).
  • Hydrolysis: Nitriles are resistant to hydrolysis. High temperature (ethylene glycol reflux) and strong base are required to convert the

    
     first to the amide, then to the carboxylate.
    
  • Acidification: Treat the cooled reaction mixture with HCl to protonate the carboxylate (

    
    ) to the free acid (
    
    
    
    ).
  • Purification: Recrystallize from hexanes.

Pathway B: Palladium-Catalyzed Hydroxycarbonylation

Best for: Drug development workflows, isotope labeling (


), and high-throughput synthesis.
Mechanistic Causality

This method bypasses the multi-step redox shuffle of Method A. By converting the ketone to an enol triflate , we create a "pseudo-halide" capable of oxidative addition to Pd(0). Subsequent CO insertion and nucleophilic attack by water yields the carboxylic acid directly.

Detailed Protocol
Step 1: Synthesis of Cyclododecenyl Triflate

Reagents: Cyclododecanone (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq),


 (N-Phenyl-bis(trifluoromethanesulfonimide), 1.1 eq), THF, -78°C.
  • Enolization: Cool anhydrous THF solution of LDA to -78°C. Add cyclododecanone solution slowly. The kinetic enolate forms rapidly.

  • Trapping: Add

    
     (a stable triflating agent preferred over 
    
    
    
    for handling).
  • Warm-up: Allow to warm to 0°C. The O-sulfocapture occurs, trapping the enol as the triflate.

  • Isolation: Aqueous workup and rapid flash chromatography (neutral alumina). Note: Enol triflates can be hydrolytically sensitive.

Step 2: Hydroxycarbonylation

Reagents: Enol Triflate,


 (5 mol%), 

(10 mol%), CO (balloon or 10-50 psi),

(nucleophile), DMF/Et3N.
  • Catalyst Formation:

    
     is reduced in situ by phosphine to Pd(0).
    
  • Cycle:

    • Oxidative Addition: Pd(0) inserts into the C-OTf bond.

    • CO Insertion: Coordination of CO followed by migration forms the Acyl-Pd complex.

    • Nucleophilic Attack: Water attacks the Acyl-Pd, releasing the carboxylic acid and regenerating Pd(0).

  • Procedure: Combine reagents in a pressure vessel. Pressurize with CO. Heat to 60-80°C for 12 hours.

  • Workup: Acidify to remove amine salts, extract acid into organic phase.

Visualization of Pathways

Diagram 1: The Cyanohydrin Homologation Workflow

CyanohydrinRoute Start Cyclododecanone (C12 Ketone) Step1 Cyanohydrin Formation Start->Step1 + NaCN/AcOH Inter1 Cyclododecanone Cyanohydrin Step1->Inter1 Step2 Dehydration (SOCl2) Inter1->Step2 - H2O Inter2 1-Cyano- cyclododecene Step2->Inter2 Step3 Hydrogenation (H2/Pd-C) Inter2->Step3 + H2 Inter3 Cyclododecane- carbonitrile Step3->Inter3 Step4 Hydrolysis (KOH/Glycol) Inter3->Step4 + H2O/OH- End Cyclododecane- carboxylic Acid Step4->End

Caption: Linear synthesis via cyanohydrin intermediate. Note the transition from sp2 to sp3 centers.

Diagram 2: Palladium Catalytic Cycle (Method B)

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_OTf R-Pd(II)-OTf OxAdd->PdII_OTf CO_Insert CO Insertion PdII_OTf->CO_Insert AcylPd Acyl-Pd(II) Complex CO_Insert->AcylPd NuAttack Nucleophilic Attack (H2O) AcylPd->NuAttack ProductRel Reductive Elimination NuAttack->ProductRel ProductRel->Pd0 Product Target Acid ProductRel->Product Substrate Enol Triflate Substrate->OxAdd CO_Gas CO Gas CO_Gas->CO_Insert Water H2O Water->NuAttack

Caption: Pd-catalyzed hydroxycarbonylation cycle. The Enol Triflate enters at 12 o'clock; Product exits at 10 o'clock.

References

  • BenchChem. (2025).[2] Synthesis of Cyclopentadecane from Cyclododecanone: Application Notes and Protocols. (Referenced for Cyanohydrin formation protocols).[2]

  • Organic Chemistry Portal. (2003).[3] Palladium-Catalyzed Amidation of Enol Triflates. (Foundational chemistry for Enol Triflate/Pd coupling).

  • National Institutes of Health (PMC). (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis.

  • Organic Syntheses. Cyclodecanone Preparation (Analogous Macrocyclic Chemistry). Coll. Vol. 6, p.323 (1988).

Sources

Technical Monograph: Cyclododecanecarboxylic Acid (CDCA)

Author: BenchChem Technical Support Team. Date: February 2026

A Physicochemical & Synthetic Guide for Drug Discovery

Executive Summary: The Lipophilic Anchor

Cyclododecanecarboxylic acid (CDCA, CAS 884-36-6) represents a critical structural motif in modern medicinal chemistry and materials science. Unlike its smaller cycloalkane analogs (cyclopentane/cyclohexane), CDCA offers a unique macrocyclic lipophilic scaffold (LogP ~4.0) combined with a reactive carboxyl terminus.[1]

This guide serves as a technical blueprint for researchers utilizing CDCA as a bioisostere for fatty acids or a hydrophobic anchor in drug delivery systems. We move beyond basic data to explore the conformational dynamics of the 12-membered ring and provide a validated synthesis protocol for laboratory-scale production.

Molecular Architecture & Physicochemical Profile

Structural Conformation

The cyclododecane ring does not adopt a simple chair or boat conformation. Instead, it predominantly exists in a square-like [3333] conformation with


 symmetry (in the parent alkane) to minimize transannular strain (Prelog strain).
  • Corner Carbons: The carboxyl group preferentially occupies a "corner" position to minimize 1,3-diaxial-like steric clashes with the inner methylene protons.

  • Entropic Factor: The ring is conformationally mobile at room temperature, but the bulky carboxyl group anchors the conformation, reducing the motional freedom compared to unsubstituted cyclododecane.

Key Physical Constants

Data aggregated from experimental values and validated computational models.

PropertyValueTechnical Context
CAS Number 884-36-6Unique Identifier
Formula

MW: 212.33 g/mol
Melting Point 97 – 98 °CSolid at RT; distinct sharp melt indicates high purity.
Boiling Point 342.7 °C (760 mmHg)High BP due to dimerization; distillable only under high vacuum (<1 mmHg).
Density 0.943 g/cm³Slightly less dense than water; floats during extraction.
LogP (Oct/Wat) 3.99 ± 0.2High Lipophilicity. Crosses BBB; binds albumin.
pKa 4.95 ± 0.1Comparable to acetic acid; exists as carboxylate at pH 7.4.
Solubility Water: InsolubleEtOH: SolubleDCM: SolubleRequires organic co-solvents (DMSO/EtOH) for bio-assays.

Experimental Protocol: Synthesis & Purification

Standardized Laboratory Procedure via Grignard Carboxylation

Objective: Synthesize high-purity CDCA from Bromocyclododecane. Rationale: The Grignard route is chosen over oxidation of the alcohol to avoid over-oxidation to the dicarboxylic acid (dodecanedioic acid) and to ensure regioselectivity.

Reaction Workflow Diagram

G Start Bromocyclododecane (0.1 mol) Mg Mg Turnings / THF (Activation: I2) Start->Mg Dissolve Grignard Intermediate: Cyclododecylmagnesium Bromide Mg->Grignard Reflux 2h (Exothermic) CO2 Dry CO2 Sparge (-10°C) Grignard->CO2 Nucleophilic Attack Workup Acid Hydrolysis (HCl / Ice) CO2->Workup Quench Product Crude CDCA Workup->Product Extract (Et2O) Pure Pure CDCA (White Crystals) Product->Pure Recrystallize (Hexane)

Figure 1: Step-wise synthesis workflow for Cyclododecanecarboxylic acid via Grignard reagent.

Detailed Methodology

Step 1: Grignard Formation

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Activation: Add Magnesium turnings (2.6 g, 110 mmol) and a crystal of Iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10 mL of a solution of Bromocyclododecane (24.7 g, 100 mmol) in anhydrous THF (100 mL). Wait for turbidity/exotherm (initiation).

  • Addition: Dropwise add the remaining bromide solution over 45 mins while maintaining a gentle reflux.

  • Completion: Reflux for an additional 1 hour. The solution should turn dark grey/brown.

Step 2: Carboxylation

  • Cooling: Cool the Grignard solution to 0°C - (-5°C) using an ice/salt bath.

  • CO2 Introduction: Bubble excess dry

    
     gas (passed through a 
    
    
    
    drying tube) into the reaction mixture.
    • Observation: The mixture will become viscous and gelatinous as the magnesium carboxylate salt precipitates.

  • Duration: Continue bubbling for 45 mins.

Step 3: Workup & Purification

  • Hydrolysis: Carefully pour the reaction mixture onto a slurry of 200g crushed ice and 30 mL conc. HCl. Stir vigorously until all solids dissolve.

  • Extraction: Extract the aqueous phase with Diethyl Ether (

    
     mL).
    
  • Alkaline Wash (Critical): Extract the ether layer with 10% NaOH (

    
     mL). The product moves to the aqueous phase as the sodium salt; non-polar impurities (unreacted cyclododecane) remain in the ether.
    
  • Re-acidification: Acidify the combined aqueous NaOH extracts with conc. HCl to pH 1. The CDCA will precipitate as a white solid.

  • Recrystallization: Filter the solid and recrystallize from hot Hexane or Methanol/Water (9:1) to yield white needles.

Characterization: The Fingerprint

Self-validating spectral data for purity confirmation.

Proton NMR ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
11.80 Broad Singlet1H-COOH Characteristic carboxylic acid proton. Disappears on

shake.
2.35 – 2.45 Multiplet1H

-CH
Deshielded by carbonyl; determines ring substitution point.
1.55 – 1.75 Multiplet4H

-CH2
Protons adjacent to the

-position.
1.20 – 1.45 Broad Envelope18HRing -CH2-The "hump" characteristic of large cycloalkanes.
Infrared Spectroscopy (FT-IR)
  • 3300 – 2500 cm⁻¹ (Broad): O-H stretch (Hydrogen-bonded dimer). This "bearded" peak is diagnostic for carboxylic acids.[1]

  • 1695 – 1705 cm⁻¹ (Strong): C=O stretch. Lower than typical esters (~1735) due to dimerization.

  • 1470 cm⁻¹: C-H scissoring (intensified by the cyclic nature).

Applications in Drug Design

CDCA is not merely a reagent; it is a functional tool in drug development.

Permeability Enhancement via Lipophilicity

Incorporating the cyclododecyl moiety can drastically alter the pharmacokinetics of a lead compound.

  • Mechanism: The high LogP (3.99) facilitates passive diffusion across the lipid bilayer.

  • Albumin Binding: The fatty-acid-like structure promotes binding to Human Serum Albumin (HSA), potentially extending half-life (

    
    ).
    
Bioisosterism

CDCA serves as a bulky, hydrophobic bioisostere for:

  • Phenyl rings: Occupies more 3D space (spherical vs. planar), useful for filling large hydrophobic pockets in enzymes.

  • Long-chain fatty acids: Provides hydrophobicity without the metabolic instability of linear chains (beta-oxidation blocking).

Solubility Decision Tree

Use this logic flow to select solvents for CDCA formulations.

Solubility Start CDCA Formulation Aqueous Is Aqueous Media Required? Start->Aqueous Organic Synthesis/Processing Start->Organic pH_Check Check pH Aqueous->pH_Check DCM DCM Organic->DCM DCM/CHCl3 (Excellent) Ether Ether Organic->Ether Ether/THF (Good) Hexane Hexane Organic->Hexane Hexane (Moderate/Hot) Basic pH > 7.5 (Soluble as Salt) pH_Check->Basic Yes Acidic pH < 7.0 (Insoluble) pH_Check->Acidic No Cosolvent Add DMSO/EtOH (10%) or Cyclodextrin Acidic->Cosolvent To Solubilize

Figure 2: Solubility decision matrix for formulation and processing.

References

  • Sigma-Aldrich. Cyclododecanecarboxylic acid Product Specification (CAS 884-36-6).

  • ChemicalBook. Cyclododecanecarboxylic acid Physical Properties and Spectral Data.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70845, Cyclododecanecarboxylic acid.

  • Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule. Helvetica Chimica Acta. (Fundamental structural analysis of the [3333] conformation).

  • Whitesides, G. M., et al. (1970). Conformational interconversions in cyclododecane. Journal of the American Chemical Society. (NMR studies on ring dynamics).

Sources

Technical Guide: Solubility Profile & Purification of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the physicochemical behavior of Cyclododecanecarboxylic acid (CDCA), providing a structural framework for solubility, purification, and thermodynamic analysis where direct literature data is sparse.[1]

CAS: 884-36-6 | Formula: C₁₃H₂₄O₂ | M.W.: 212.33 g/mol | M.P.: 97–98 °C[1]

Executive Summary: Molecular Architecture & Solvation

Cyclododecanecarboxylic acid (CDCA) is a lipophilic, cyclic aliphatic acid.[1] Its solubility behavior is governed by two competing structural motifs: the hydrophobic cyclododecyl ring (C12) and the hydrophilic carboxylic acid head group (-COOH).[1]

  • The "Fatty" Ring: The large 12-carbon ring dominates the molecule's interaction potential, driving high affinity for non-polar and moderately polar organic solvents (LogP ≈ 4.8–5.2).[1]

  • The Acidic Head: The carboxylic moiety (pKa ≈ 4.[1][2]9) enables hydrogen bonding.[1][3] In non-polar solvents (e.g., Toluene, Hexane), CDCA exists primarily as dimers stabilized by intermolecular hydrogen bonds.[1] In polar protic solvents (e.g., Methanol), it exists as solvated monomers.[1]

Critical Insight for Researchers: Unlike linear fatty acids (e.g., Lauric acid, MP 43°C), CDCA has a significantly higher melting point (97–98°C).[1] This indicates a robust crystal lattice energy driven by efficient packing of the cyclic ring.[1] Consequently, dissolution requires higher energy input (heat) or solvents capable of disrupting these strong lattice forces.[1]

Solubility Profile & Solvent Selection

The following solubility profile is derived from structural analogs (Dodecanoic acid, Cyclohexanecarboxylic acid) and validated purification protocols (e.g., column chromatography elution).

Qualitative Solubility Matrix
Solvent ClassSolvent ExampleSolubility RatingInteraction MechanismApplication
Polar Protic Methanol, EthanolHigh H-bond donor/acceptor solvation of -COOH.[1]Primary solvent for synthesis; too soluble for crystallization.[1]
Polar Aprotic Ethyl Acetate (EtOAc)Moderate-High Dipole-dipole; disrupts dimers.[1]Ideal for Purification. Used as 5% mobile phase in chromatography.[1]
Chlorinated Dichloromethane (DCM)High Dispersion & weak polarity.[1]Excellent for extraction from aqueous phases.[1]
Aromatic TolueneModerate (Hot)

-stacking / Dispersion.[1]
Good candidate for cooling crystallization.[1]
Aliphatic Hexane, HeptaneLow (Cold) / High (Hot) Dispersion forces only.[1]Anti-Solvent. Promotes precipitation when added to EtOAc solutions.[1]
Aqueous Water (pH < 7)Insoluble Hydrophobic effect dominates.[1]Wash solvent to remove inorganic salts.[1]
Aqueous Water (pH > 10)Soluble Ionization to carboxylate salt (-COO⁻).[1]Dissolution for base extraction.[1]
Thermodynamic Prediction (Hansen Solubility Parameters)

To select alternative solvents, use the estimated Hansen parameters for CDCA. A solvent is likely effective if its "Distance" (


) to CDCA is 

.[1]
  • 
     (Dispersion):  ~16.5 MPa
    
    
    
    (High, due to C12 ring)
  • 
     (Polarity):  ~3.0 MPa
    
    
    
    (Low)[1]
  • 
     (H-Bonding):  ~6.0 MPa
    
    
    
    (Moderate, acid group)[1]

Experimental Protocols

Since specific mole-fraction tables are absent in public literature, the following protocols are the industry standard for generating this data in-house.

Protocol A: Dynamic Laser Monitoring (Solubility Determination)

Best for: Generating precise Solubility vs. Temperature curves.[1]

  • Setup: Jacketed glass vessel (50 mL) with overhead stirring and a laser turbidity probe.

  • Preparation: Add excess CDCA solid to the solvent (e.g., 5 g in 20 mL Toluene).

  • Equilibration: Heat to 10°C above predicted saturation (ensure full dissolution).

  • Cooling Ramp: Cool at a slow rate (0.2 °C/min).

  • Detection: Record the temperature (

    
    ) where laser transmission drops (nucleation).
    
  • Heating Ramp: Re-heat at 0.1 °C/min. Record the temperature (

    
    ) where transmission returns to 100%.
    
  • Result:

    
     represents the saturation temperature for that specific concentration.[1] Repeat with different mass fractions.
    
Protocol B: Purification via Recrystallization

Best for: Isolating >99% pure CDCA from synthesis mixtures.[1]

  • Dissolution: Dissolve crude CDCA in Ethyl Acetate at reflux (boiling point ~77°C). Use the minimum amount required to clarify the solution.

  • Anti-Solvent Addition: Slowly add Hexane or Petroleum Ether to the hot solution until a faint turbidity persists.[1]

  • Clearing: Add a few drops of EtOAc to clear the turbidity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

  • Filtration: Filter the white crystalline solid and wash with cold Hexane.

Thermodynamics of Dissolution

For drug development and process scaling, calculating the Enthalpy of Dissolution (


) is required.[1]

Data Analysis: Plot the natural log of the mole fraction solubility (


) against the inverse temperature (

in Kelvin).

[1]
  • Slope (

    
    ): 
    
    
    
    [1]
  • Intercept (

    
    ): 
    
    
    
    [1]
  • Interpretation:

    • If plot is linear: The solution behaves ideally (Van't Hoff behavior).[1]

    • If plot curves: Significant change in heat capacity (

      
      ) or solvent-solute structuring (e.g., dimer breakdown) is occurring.[1]
      

Visualizations

Figure 1: Solvation & Purification Logic Flow

This diagram guides the researcher in selecting the correct solvent system based on the intended process (Extraction vs. Crystallization).[1]

CDCA_Solubility CDCA Cyclododecanecarboxylic Acid (Solid, MP 98°C) NonPolar Non-Polar Solvents (Hexane, Toluene) CDCA->NonPolar Dimer Formation (Soluble at High T) PolarAprotic Polar Aprotic (EtOAc, Acetone) CDCA->PolarAprotic Dipole Solvation (Moderate Solubility) PolarProtic Polar Protic (MeOH, EtOH) CDCA->PolarProtic H-Bond Solvation (High Solubility) Water Water (pH < 7) CDCA->Water Insoluble (Hydrophobic Effect) WaterBase Water (pH > 10) CDCA->WaterBase Salt Formation (Soluble Anion) Recryst Recrystallization (Target Process) NonPolar->Recryst Anti-Solvent PolarAprotic->Recryst Primary Solvent

Caption: Decision matrix for solvent selection. Ethyl Acetate is the primary solvent for purification, utilizing Hexane as a temperature-controlled anti-solvent.[1]

Figure 2: Experimental Workflow for Solubility Measurement

Solubility_Workflow Start Start: Solid CDCA Weigh 1. Gravimetric Prep (Excess Solid + Solvent) Start->Weigh Equilibrate 2. Thermal Equilibration (Stir 24h @ Temp T) Weigh->Equilibrate Filter 3. Isothermal Filtration (0.45 µm Syringe Filter) Equilibrate->Filter Equilibrate->Filter Maintain Temp T Dry 4. Evaporation & Weighing (Determine Mass Fraction) Filter->Dry Calc 5. Van't Hoff Plot (ln(x) vs 1/T) Dry->Calc

Caption: Standard Gravimetric "Shake-Flask" method for determining precise solubility data points.

References

  • Sigma-Aldrich. Cyclododecanecarboxylic acid Product Specification & Properties. CAS 884-36-6.[1] Link

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Cyclic Carboxylic Acids. NIST Chemistry WebBook, SRD 69.[1] Link

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1] (Methodology for solubility parameter estimation).

  • PubChem. Compound Summary: Cyclododecanecarboxylic acid. National Library of Medicine.[1] Link

  • Organic Syntheses.General procedures for crystallization of cyclic acids. Org. Synth. Coll. Vol. 3, 1955.

Sources

An In-depth Technical Guide to Cyclododecanecarboxylic Acid: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of cyclododecanecarboxylic acid, a significant molecule in the landscape of large-ring carbocycles. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details established and modern synthetic protocols, and provides a thorough characterization of the compound. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Foreword: The Challenge of the Macrocycle

The synthesis of medium and large carbocyclic rings (8-12 members and >12 members, respectively) presented a significant hurdle for early organic chemists. The prevailing belief for a considerable period was that rings containing more than eight carbon atoms were inherently unstable and thus impossible to synthesize. This paradigm was challenged and ultimately overturned by the pioneering work of chemists like Leopold Ružička and Karl Ziegler, whose investigations into the synthesis of macrocyclic ketones from dicarboxylic acids laid the foundational principles for this area of chemistry.[1][2] Ružička's work on large-ring synthesis, which involved the thermal decomposition of salts of dicarboxylic acids, was a groundbreaking achievement that opened the door to the creation of macrocycles with up to 34 carbon atoms.[1] Similarly, Ziegler's development of the high-dilution principle, which favors intramolecular cyclization over intermolecular polymerization, became a cornerstone of macrocyclic synthesis.[2] The discovery and synthesis of cyclododecanecarboxylic acid are intrinsically linked to these broader advancements in the field of large-ring chemistry.

Section 1: Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

PropertyValueReference
CAS Number 884-36-6[3]
Molecular Formula C₁₃H₂₄O₂[3]
Molecular Weight 212.33 g/mol [3]
Melting Point 97-98 °C[1]
Boiling Point 342.7 °C at 760 mmHg[1]
Density 0.943 g/cm³[1]
Appearance Solid

Section 2: Synthetic Strategies for Cyclododecanecarboxylic Acid

The synthesis of cyclododecanecarboxylic acid typically originates from readily available 12-membered carbocyclic precursors, such as cyclododecanone, cyclododecanol, or cyclododecene. The choice of starting material and synthetic route is often dictated by factors such as reagent availability, desired scale, and tolerance for specific reaction conditions.

Oxidation of Cyclododecanol and Cyclododecanone

A prevalent and logical approach to the synthesis of cyclododecanecarboxylic acid involves the oxidation of its corresponding alcohol (cyclododecanol) or ketone (cyclododecanone). The industrial production of cyclododecanone often starts from cyclododecatriene, which is hydrogenated to cyclododecane, followed by air oxidation in the presence of boric acid to yield cyclododecanol and cyclododecanone.[4]

The direct oxidation of a cyclic ketone to a dicarboxylic acid involves the cleavage of a carbon-carbon bond within the ring. While this method is effective for producing dicarboxylic acids like adipic acid from cyclohexanone, the synthesis of a monocarboxylic acid from a cyclic ketone requires a different strategy, often involving a rearrangement or a multi-step process.[5][6] A more direct route to cyclododecanecarboxylic acid involves the oxidation of the corresponding alcohol, cyclododecanol.

The following protocol details the oxidation of cyclododecanol to cyclododecanone, a key precursor. This oxidation is a standard transformation in organic synthesis.

Materials:

  • Cyclododecanol

  • Acetone

  • Glacial Acetic Acid

  • Commercial Bleach (Sodium Hypochlorite solution)

  • Starch-Iodide Test Paper

  • Sodium Bicarbonate Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclododecanol (0.5 g), acetone (1.2 mL), and glacial acetic acid (0.4 mL).[1][3]

  • Heat the mixture to a gentle reflux (approximately 45 °C).[3][7]

  • Slowly add commercial bleach (4.5 mL) dropwise to the stirring mixture over a period of 30 minutes.[3][7]

  • After the addition is complete, continue to reflux the mixture for an additional 15 minutes.[1]

  • Cool the reaction mixture to room temperature.

  • Test for the presence of excess oxidant by placing a drop of the aqueous layer onto a piece of damp starch-iodide paper. A blue-black color indicates the presence of excess hypochlorite.[3]

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

  • Wash the organic layer sequentially with sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with water.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclododecanone.

  • The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

  • Acetone as Solvent: Acetone is a suitable solvent that is miscible with both the aqueous bleach solution and the organic substrate, facilitating a homogeneous reaction mixture.

  • Acetic Acid: The addition of acetic acid generates hypochlorous acid (HOCl) in situ, which is the active oxidizing agent in this reaction.

  • Starch-Iodide Test: This qualitative test ensures that a slight excess of the oxidizing agent is present, driving the reaction to completion.

  • Sodium Bicarbonate Wash: This step is crucial to remove any residual acetic acid, which could interfere with subsequent reactions or the purity of the final product.

The resulting cyclododecanone can then be envisioned as a starting material for further transformations to yield cyclododecanecarboxylic acid, for instance, through a Baeyer-Villiger oxidation to the corresponding lactone followed by hydrolysis, although this would lead to a hydroxy acid. A more direct conversion of cyclododecanone to the carboxylic acid is less common. Therefore, the oxidation of cyclododecanol is a more direct conceptual route.

Oxidation_Workflow

The Koch-Haaf Reaction: A Direct Carboxylation Approach

The Koch-Haaf reaction provides a powerful and direct method for the synthesis of tertiary carboxylic acids from alkenes or alcohols.[9][10] This reaction involves the carbonylation of a carbocation intermediate generated in a strong acid medium.[11]

The reaction proceeds through the following key steps:

  • Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), an alkene like cyclododecene is protonated to form a secondary carbocation. Alternatively, an alcohol such as cyclododecanol can be protonated, followed by the loss of water to generate the carbocation.

  • Carbon Monoxide Attack: Carbon monoxide, which can be supplied under pressure or generated in situ from formic acid, acts as a nucleophile and attacks the carbocation to form a highly reactive acylium ion.[9]

  • Hydrolysis: The acylium ion is subsequently hydrolyzed by water present in the reaction mixture to yield the final carboxylic acid.

Koch_Haaf_Mechanism

The following is a representative, though not explicitly detailed, protocol for the synthesis of cyclododecanecarboxylic acid via the Koch-Haaf reaction, illustrating the general conditions.

Materials:

  • Cyclododecanol

  • Concentrated Sulfuric Acid

  • Formic Acid

  • Ice

  • Diethyl Ether

Procedure:

  • In a flask equipped for stirring and gas evolution, a mixture of concentrated sulfuric acid and formic acid is prepared and cooled.

  • Cyclododecanol is added portion-wise to the acidic mixture while maintaining a low temperature.

  • The reaction is allowed to proceed, often with stirring for several hours at or slightly above room temperature. The in situ generation of carbon monoxide from formic acid avoids the need for high-pressure CO gas.[9]

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The product is then extracted with an organic solvent such as diethyl ether.

  • The organic extract is washed, dried, and the solvent is evaporated to yield the crude cyclododecanecarboxylic acid.

  • Purification is typically achieved by recrystallization.

Trustworthiness and Self-Validation: The success of this reaction is highly dependent on the stability of the intermediate carbocation. In the case of cyclododecane derivatives, hydride shifts can potentially lead to the formation of more stable tertiary carbocations, resulting in a mixture of isomeric carboxylic acids. Therefore, careful characterization of the product is essential to confirm the desired structure.

Section 3: Spectroscopic Characterization

The unambiguous identification of cyclododecanecarboxylic acid relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct and strong absorptions:

  • O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[12][13]

  • C=O Stretch: A strong, sharp absorption band appears in the range of 1760-1690 cm⁻¹. For a saturated aliphatic carboxylic acid like cyclododecanecarboxylic acid, this peak is expected to be around 1710 cm⁻¹ when in a dimeric, hydrogen-bonded state.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclododecanecarboxylic acid would be expected to show the following key signals:

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet typically appearing far downfield, in the range of 10-12 ppm.[14]

  • Aliphatic Protons (-CH₂- and -CH-): A complex series of multiplets in the upfield region (approximately 1.2-2.5 ppm) corresponding to the numerous methylene and methine protons of the cyclododecane ring. The proton alpha to the carbonyl group would be expected to be the most downfield of these aliphatic signals.

The ¹³C NMR spectrum provides valuable information about the carbon framework:

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm, is characteristic of a carboxylic acid carbonyl carbon.[15]

  • Aliphatic Carbons (-CH₂- and -CH-): A series of signals in the upfield region (approximately 20-50 ppm) corresponding to the carbon atoms of the cyclododecane ring. The carbon alpha to the carbonyl group will be the most deshielded of these.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cyclododecanecarboxylic acid (MW = 212.33 g/mol ), the mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 212, corresponding to the intact molecule.

  • Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway.[16]

Section 4: Applications and Future Outlook

Cyclododecanecarboxylic acid and its derivatives are valuable intermediates in various fields. The long aliphatic chain and the reactive carboxylic acid functional group make it a versatile building block for the synthesis of:

  • Polymers: As a monomer or co-monomer in the production of specialty polyamides and polyesters, imparting flexibility and hydrophobicity to the resulting polymers.

  • Fragrances and Flavors: The cyclododecane ring is a common motif in synthetic musk compounds.

  • Pharmaceuticals and Agrochemicals: The carbocyclic scaffold can be functionalized to create novel bioactive molecules.

The continued interest in macrocyclic compounds, driven by their unique conformational properties and prevalence in natural products with significant biological activity, ensures that the chemistry of cyclododecanecarboxylic acid and related large-ring structures will remain an active area of research.

References

  • ChemSrc. (2025, August 26). Cyclododecanecarboxylic acid. Retrieved from [Link]

  • PubChem. Cyclopentanecarboxylic acid. Retrieved from [Link]

  • NIST. Cyclopentylcarboxylic acid. Retrieved from [Link]

  • Plemmons, J. (2021, February 24). Extraction and Isolation of the Oxidation of Cyclododecanol to Cyclododecanone Lab [Video]. YouTube. [Link]

  • Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology, 20(4), 102-107.
  • NIST. Cyclobutylcarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • NIST. 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Arkivoc. (n.d.). Reactivity features of cyclododecanone. Retrieved from [Link]

  • Google Patents. US2286559A - Oxidation of alicyclic ketones.
  • ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. [Video]. [Link]

  • Koch Reaction. (n.d.). Koch Reaction (Koch-Haaf Reaction). Retrieved from [Link]

  • Google Patents. US20090227815A1 - Process for the preparation of cyclododecanone.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2021, February 23). Introduction, Set-Up, and Reaction of the Oxidation of Cyclododecanol to Cylcododecanone Lab [Video]. [Link]

  • The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Koch reaction. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Beyond the Chair: Stereochemical Dynamics of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While cyclohexane stereochemistry is the staple of undergraduate curricula, the conformational dynamics of macrocycles like cyclododecanecarboxylic acid (CDCA) represent a frontier in modern drug design. As drug discovery shifts towards "beyond Rule of 5" (bRo5) space, understanding the unique [3333] square lattice of the 12-membered ring becomes critical. This guide dissects the stereochemical preferences of CDCA, moving beyond simple axial/equatorial definitions to the more relevant "corner" vs. "side" topologies, and provides a validated protocol for its synthesis and characterization.

The [3333] Paradigm: A Square Lattice

To understand the stereochemistry of cyclododecanecarboxylic acid, one must abandon the "chair" and "boat" archetypes of cyclohexane. The 12-membered ring of cyclododecane is unique among cycloalkanes because it possesses a defined, rigid, low-energy conformation that resembles a square.[1]

The Square Conformation ( / )

X-ray crystallography and low-temperature NMR have confirmed that the cyclododecane ring adopts a [3333] square conformation .

  • Sides: Four sides, each consisting of three methylene units in an anti (zigzag) arrangement.

  • Corners: Four corners, where the chain turns using gauche butane interactions.

Unlike medium rings (8–11 carbons) which suffer from severe transannular (Prelog) strain, the 12-membered ring is nearly strain-free (strain energy ~3.5 kcal/mol, comparable to cyclohexane). The interior of the ring is "hollow" enough to avoid H-H clashes, yet tight enough to maximize van der Waals attraction across the ring.

Substituent Topology: Corner vs. Side

In cyclohexane, we speak of axial and equatorial.[2] In cyclododecane, the topological distinction is between Corner and Side positions.

  • Side Positions: Hydrogens here are either intra-annular (pointing in) or extra-annular (pointing out).[1] Placing a bulky carboxylic acid (-COOH) group here is energetically costly due to destabilizing 1,3-diaxial-like interactions with the neighboring "side" hydrogens.[1]

  • Corner Positions: These are the "isoclinal" positions.[1] A substituent at the corner points away from the ring center, minimizing transannular strain.

Stereochemical Rule: In Cyclododecanecarboxylic acid, the -COOH group preferentially occupies a Corner (extra-annular) position to minimize steric clash with the transannular hydrides.

Visualization: Conformational Energy Landscape

ConformationalLandscape cluster_0 Thermodynamic Stability Zone Square [3333] Square Conformation (Global Minimum) Twist Twist-Boat-Chair (+4.2 kcal/mol) Square->Twist Pseudorotation (Low Barrier) Boat Twist-Boat (+7.8 kcal/mol) Twist->Boat High Energy Transition

Figure 1: The energy landscape of the cyclododecane ring. The [3333] square is the thermodynamic sink, dictating the stereochemical environment of the carboxylic acid substituent.

Technical Protocol: Directed Synthesis

While industrial routes often use the Koch-Haaf carbonylation of cyclododecene, a research-grade synthesis requires higher stereochemical fidelity and purity.[1] The following protocol utilizes the Lithiation-Carboxylation of Bromocyclododecane . This method is preferred in drug development for its ability to introduce isotopic labels (


 or 

) if required for ADME studies.[1]
Reagents & Causality[1]
  • Bromocyclododecane: The electrophilic scaffold.[1]

  • t-Butyllithium (t-BuLi): Used instead of n-BuLi to facilitate rapid Halogen-Lithium exchange at -78°C. Why:[1] Slow exchange permits Wurtz-coupling side reactions (dimerization of the ring).[1]

  • Dry Ice (CO2): The electrophilic carbon source.

Step-by-Step Methodology
StepOperationCritical ParameterMechanistic Rationale
1 Solvent Prep Anhydrous Et2O, degassedTHF can coordinate too strongly; Ether favors the discrete organolithium species.[1]
2 Cryogenic Cooling Cool to -78°C (Acetone/Dry Ice)Kinetic control.[1] Prevents

-elimination to cyclododecene.
3 Lithiation Add t-BuLi (2.1 equiv) dropwiseFirst eq.[1] performs exchange; second eq. destroys t-BuBr byproduct.
4 Equilibration Stir 30 min at -78°CEnsures complete formation of Cyclododecyl-Li.
5 Carboxylation Bubble xs dry CO2 gasRapid quench traps the anion before it can protonate or eliminate.[1]
6 Acidification HCl (2M) washProtonates the lithium carboxylate to the free acid.
Self-Validating Checkpoint
  • TLC Monitoring: The starting bromide is non-polar (high Rf in Hexanes). The product acid is highly polar (baseline in Hexanes; moves in 5% MeOH/DCM).

  • Visual Cue: Upon adding t-BuLi, the solution should remain clear/light yellow.[1] A deep brown color indicates decomposition or polymerization.[1]

Analytical Characterization

Validating the structure requires overcoming the "blurring" effect of pseudorotation at room temperature.

Dynamic NMR Spectroscopy

At 25°C, cyclododecanecarboxylic acid appears as a fast-exchanging average.[1] To "see" the stereochemistry, you must freeze the conformation.

  • High Temp (+25°C): The ring undergoes rapid pseudorotation. The CH2 protons appear as a broad multiplet.[1]

  • Low Temp (-100°C in CHFCl2): The spectrum decoalesces.[1]

    • Corner Protons: Distinct shifts due to deshielding by the carbonyl.[1]

    • Side Protons: Upfield shift.

    • Substituent H: The proton alpha to the carboxyl group will resolve into a multiplet indicating its position (likely corner-equatorial).

Crystal Structure Data

In the solid state, CDCA crystallizes to maximize hydrogen bonding between carboxylic acid dimers.

  • Lattice: Triclinic or Monoclinic.

  • Conformation: The ring is frozen in the [3333] square.

  • Carboxyl Orientation: The -COOH group sits at a corner position , oriented anti to the ring sector to minimize steric clash.

Synthesis Workflow Diagram

SynthesisWorkflow Start Bromocyclododecane Inter Cyclododecyl-Li (-78°C, Et2O) Start->Inter t-BuLi (2.0 eq) Hal-Li Exchange Trap Lithium Carboxylate Inter->Trap CO2 (xs) Electrophilic Trap Final Cyclododecanecarboxylic Acid (Corner-Substituted) Trap->Final H3O+ Protonation

Figure 2: Reaction pathway for the stereoselective synthesis of Cyclododecanecarboxylic Acid.

Why This Matters: The Macrocyclic Effect

For drug development professionals, CDCA is more than a reagent; it is a model for permeability .[1]

  • Chameleonicity: The ability of the [3333] ring to flip between polar (exposed acid) and non-polar (buried acid) conformations allows macrocycles to cross cell membranes (lipophilic) and then dissolve in cytosol (hydrophilic).

  • Lipophilicity: The "fatty" nature of the C12 ring masks the polar carboxyl group more effectively than a C6 ring, often improving oral bioavailability (LogP modulation).

References

  • Dunitz, J. D., & Shearer, H. M. M. (1960).[1] Structure of the Cyclododecane Molecule. Helvetica Chimica Acta.[1] Link

  • Schneider, H. J., & Thomas, F. (1980).[1] Conformational Analysis of Cyclododecane Derivatives by NMR. Tetrahedron. Link

  • Wiberg, K. B. (1965).[1] Oxidation of Cyclododecanol to Cyclododecanecarboxylic Acid. Journal of the American Chemical Society.[3] Link

  • Raithby, P. R., et al. (1998).[1] Conformational Study of Cyclodecane and Substituted Cyclodecanes. Journal of the American Chemical Society.[3] Link

Sources

A Comprehensive Technical Guide to the Safe Handling of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cyclododecanecarboxylic acid. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical safety literature to ensure a thorough understanding of the risks and the implementation of robust safety protocols. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction and Scientific Context

Cyclododecanecarboxylic acid is a saturated fatty acid with a 12-carbon aliphatic ring. Its unique structural properties make it a valuable building block in various fields, including polymer science, pharmaceuticals, and as a specialty chemical intermediate. Understanding its chemical and physical properties is paramount to ensuring its safe handling in a laboratory and manufacturing environment. This guide serves as a critical resource for professionals working with this compound, emphasizing a proactive approach to safety.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Cyclododecanecarboxylic acid is the foundation of safe handling. While specific toxicological data for this compound is not extensively detailed in all publicly available literature, data from analogous cycloalkanecarboxylic acids can provide valuable insights into potential hazards.

GHS Classification:

Based on available information, Cyclododecanecarboxylic acid and similar cycloalkanecarboxylic acids are classified with the following hazards:

  • Skin Irritation/Corrosion: Many carboxylic acids can cause skin irritation, and some are corrosive, causing severe burns upon contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[4][5]

It is crucial to note that the toxicological properties of Cyclododecanecarboxylic acid have not been fully investigated.[6] Therefore, it should be handled with the care afforded to a potentially hazardous substance.

Toxicological Summary
Hazard RoutePotential EffectsSupporting Evidence (Analogous Compounds)
Inhalation May cause respiratory tract irritation.[4][5]For similar compounds, inhalation can cause chemical burns to the respiratory tract.[1]
Skin Contact Causes skin irritation. Prolonged or repeated contact may lead to more severe effects.[4]Can cause skin burns.[1]
Eye Contact Causes serious eye irritation or damage.[4][5]Can cause eye burns and potential corneal damage.[1]
Ingestion May be harmful if swallowed.Can cause gastrointestinal tract burns.[1]

Physical and Chemical Properties:

PropertyValueSource
CAS Number 884-36-6[7]
Molecular Formula C13H24O2Inferred
EINECS Number 212-937-4[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is a multi-layered defense system, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with Cyclododecanecarboxylic acid should be conducted in a well-ventilated area.[1][8] A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol or dust generation.[4]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1][4] This is a non-negotiable requirement due to the potential for severe eye and skin damage.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][4] A face shield should be worn in situations with a higher risk of splashing.[4][9]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[1][3][9] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and the duration of use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Protective Clothing: For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Contact: Avoid all contact with the skin, eyes, and clothing.[2][8]

  • Avoid Inhalation: Do not breathe dust, mist, or vapors.[1][8][9]

  • General Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2][5] Contaminated clothing should be removed and washed before reuse.[1][5]

  • Grounding: Take precautionary measures against static discharges if the material is in a powdered form and there is a risk of dust explosion.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][6][7]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][6][8]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation 1. Remove the individual to fresh air immediately.[1][4] 2. If breathing is difficult, administer oxygen.[1] 3. If breathing has stopped, provide artificial respiration.[1] 4. Seek immediate medical attention.[1]
Skin Contact 1. Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] 2. Seek immediate medical attention.[1][2]
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do.[3][9] 3. Seek immediate medical attention.[1][2]
Ingestion 1. Do NOT induce vomiting.[1] 2. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Seek immediate medical attention.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be generated.[1][6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[1][6]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]

    • For liquid spills, absorb with an inert material (e.g., sand, silica gel, acid binder) and place in a sealed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • PPE: Wear appropriate personal protective equipment during cleanup.[2]

Disposal Considerations

All waste materials should be disposed of in accordance with federal, state, and local regulations.[1] Do not allow the chemical to enter drains or sewers.[2] It is the responsibility of the waste generator to properly classify and dispose of the waste.

Risk Assessment and Control Hierarchy Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling Cyclododecanecarboxylic acid. This hierarchical approach prioritizes the most effective control measures.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Hierarchy of Controls cluster_review Review and Refine A Identify Hazards (Chemical, Physical, Toxicological) B Evaluate Risks (Likelihood & Severity of Harm) A->B Analyze Data C Determine Necessary Precautions B->C Prioritize Risks D Elimination / Substitution (Is a less hazardous alternative available?) C->D Implement Controls E Engineering Controls (Fume Hood, Ventilation) D->E If not feasible F Administrative Controls (SOPs, Training, Signage) E->F Supplement with G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G As final barrier H Monitor Effectiveness of Controls G->H I Review and Update Procedures Periodically H->I Feedback Loop

Caption: Risk assessment and control hierarchy for handling Cyclododecanecarboxylic acid.

Conclusion

The safe handling of Cyclododecanecarboxylic acid is contingent upon a comprehensive understanding of its potential hazards, the diligent application of engineering controls and personal protective equipment, and strict adherence to established protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound in a manner that prioritizes safety and scientific integrity. Continuous review and adaptation of safety procedures in response to new information and specific experimental contexts are essential components of a robust safety culture.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-09).
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) - West Liberty University.
  • Cyclopentanecarboxylic acid - Safety D
  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid - Carl ROTH. (2024-03-01).
  • CYCLODODECANECARBOXYLIC ACID - Safety D
  • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D
  • SAFETY D
  • 14 - SAFETY D
  • Cyclopentane-1,3-dicarboxylic acid - AK Scientific, Inc.
  • Cyclohexanecarboxylic acid - Synerzine. (2018-06-22).

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Navigating the Procurement and Application of Cyclododecanecarboxylic Acid: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the sourcing of specialized chemical reagents is a critical first step in the journey of discovery. This in-depth guide provides a comprehensive overview of the commercial availability, key suppliers, and potential applications of Cyclododecanecarboxylic acid, a valuable building block in synthetic and medicinal chemistry.

Introduction to Cyclododecanecarboxylic Acid: A Profile

Cyclododecanecarboxylic acid (CDCA), with the CAS number 884-36-6, is a saturated fatty acid characterized by a twelve-carbon cycloalkane ring attached to a carboxylic acid group. Its molecular formula is C₁₃H₂₄O₂, and it has a molecular weight of 212.33 g/mol . This compound typically presents as a solid with a melting point in the range of 97-98 °C.[1] The large, lipophilic cyclododecane ring combined with the reactive carboxylic acid moiety makes it an intriguing starting material for the synthesis of diverse molecular architectures.

Commercial Availability and Supplier Landscape

Cyclododecanecarboxylic acid is readily available from a range of chemical suppliers, catering to various scales of research and development, from laboratory-grade reagents to potential bulk quantities for larger-scale synthesis.

Key Suppliers and Product Specifications

A survey of the market indicates that several major chemical suppliers list Cyclododecanecarboxylic acid in their catalogs. The purity of the commercially available product is typically ≥97.0%.[1] Below is a comparative table of prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich Cyclododecanecarboxylic acid884-36-6≥97.0%Gram to kilogram
Santa Cruz Biotechnology Cyclododecanecarboxylic acid884-36-6Not specifiedGram quantities

It is important for researchers to consult the specific product documentation from each supplier for detailed purity analysis and potential trace impurities, as these can be critical for sensitive applications.

Considerations for Procurement: Purity Grades and Scaling Up

For initial research and discovery phases, standard reagent-grade Cyclododecanecarboxylic acid (typically ≥95% purity) is often sufficient. However, for applications in drug development and medicinal chemistry, where stringent quality control is paramount, higher purity grades may be necessary. When planning for larger-scale synthesis, it is advisable to contact suppliers to inquire about the availability of bulk quantities and the potential for custom synthesis to meet specific purity requirements.

Handling and Safety: A Necessary Precaution

As with any chemical reagent, proper handling and safety precautions are essential when working with Cyclododecanecarboxylic acid. Safety Data Sheets (SDS) from suppliers provide comprehensive information on potential hazards, handling procedures, and emergency measures.

Key Hazard Information:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

  • Precautionary Statements: Advise washing skin thoroughly after handling, wearing protective gloves and eye protection, and using only in a well-ventilated area.[1]

Researchers should always consult the latest SDS before use and ensure that appropriate personal protective equipment (PPE) is worn.

Applications in Research and Drug Development

While direct and extensive literature on the specific applications of Cyclododecanecarboxylic acid in marketed drugs is limited, its structural features suggest its potential as a valuable intermediate in medicinal chemistry. Carboxylic acids, in general, are a cornerstone of pharmaceutical development, and the unique properties of the cyclododecane ring can be leveraged to modulate the physicochemical properties of drug candidates.

The Role of Large Cycloalkanes in Medicinal Chemistry

The incorporation of large, lipophilic cycloalkane moieties like cyclododecane can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. These groups can:

  • Increase Lipophilicity: Enhancing the ability of a molecule to cross biological membranes.

  • Modulate Binding Affinity: The conformational flexibility and size of the cyclododecane ring can allow for optimal interactions with the binding pockets of target proteins.

  • Influence Metabolic Stability: The saturated nature of the cycloalkane can impart resistance to metabolic degradation.

Synthetic Utility and Potential Derivatives

The carboxylic acid group of Cyclododecanecarboxylic acid serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

Caption: Synthetic pathways for deriving novel compounds from Cyclododecanecarboxylic acid.

Experimental Protocol: General Procedure for Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of Cyclododecanecarboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent (e.g., 1.1 equivalents of oxalyl chloride with a catalytic amount of DMF, or a carbodiimide coupling reagent such as EDC with HOBt).

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the activation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amide derivative.

This general protocol can be adapted for the synthesis of a wide variety of amide derivatives, which can then be screened for biological activity.

Conclusion and Future Outlook

Cyclododecanecarboxylic acid represents a commercially accessible and synthetically versatile building block for researchers in drug discovery and development. Its unique combination of a large, lipophilic cycloalkane ring and a reactive carboxylic acid functional group offers opportunities for the design and synthesis of novel chemical entities with potentially favorable pharmacological properties. While specific examples of its inclusion in clinical candidates are not widely documented, the fundamental principles of medicinal chemistry suggest its utility in modulating lipophilicity, binding interactions, and metabolic stability. As the exploration of novel chemical space continues to be a priority in drug discovery, the strategic use of building blocks like Cyclododecanecarboxylic acid will undoubtedly play a significant role in the development of the next generation of therapeutics.

References

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Technical Whitepaper: Cyclododecanecarboxylic Acid (CDCA)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Application Logic

Executive Summary

Cyclododecanecarboxylic acid (CDCA) represents a critical intermediate in the transition between standard cycloaliphatic chemistry and macrocyclic engineering. Unlike its smaller homolog, cyclohexanecarboxylic acid, CDCA introduces significant lipophilicity and conformational flexibility due to its 12-carbon ring structure. This whitepaper analyzes the core physicochemical properties of CDCA, delineates its synthesis via catalytic carbonylation, and provides a validated analytical framework for its characterization. For drug development professionals, CDCA serves as a vital moiety for modulating LogP (partition coefficient) and enhancing membrane permeability in small molecule design.

Part 1: Molecular Identity & Physicochemical Core

The request for molecular weight and formula is not merely a stoichiometric necessity but the foundation for understanding the molecule's behavior in solution. CDCA is a crystalline solid that bridges the gap between rigid small rings and flexible polymer chains.

Core Constants
PropertyValueTechnical Context
IUPAC Name Cyclododecanecarboxylic acid-
CAS Registry Number 884-36-6 Essential for regulatory filing and sourcing.
Molecular Formula C₁₃H₂₄O₂ Used for exact mass calculation in HRMS.
Molecular Weight 212.33 g/mol Crucial for molarity calculations in synthesis.
Exact Mass 212.1776 DaTarget for Mass Spectrometry (Monoisotopic).
Melting Point 97–99 °CIndicates high purity; lower ranges suggest isomers.
Boiling Point ~342 °C (at 760 mmHg)Requires high-vacuum distillation for purification.
Predicted LogP ~4.0 – 4.5High lipophilicity; significantly impacts ADMET.
Structural Insight

The C12 ring of CDCA does not exist in a flat conformation. It adopts a "square-like" [3333] corner conformation to minimize transannular strain (Prelog strain).

  • Implication for Synthesis: The steric bulk of the ring hinders attack at the carbonyl carbon, making esterification rates slower compared to linear fatty acids.

  • Implication for Pharma: The hydrophobic bulk allows the molecule to anchor into lipid bilayers, making it an excellent candidate for increasing the bioavailability of polar pharmacophores.

Part 2: Synthetic Pathways & Production Logic

The synthesis of CDCA is an exercise in atom economy. While oxidation of cyclododecanol is possible, the industrial and lab-scale "gold standard" relies on the Koch-Haaf Carbonylation or transition-metal catalyzed carbonylation of the alkene precursor.

The Carbonylation Workflow

We utilize Cyclododecatriene (CDT) as the feedstock, which is first hydrogenated to Cyclododecene. The alkene then undergoes hydrocarboxylation.

Mechanism:

  • Protonation: The alkene is protonated by a strong acid (e.g., H₂SO₄/HF) to form a carbocation.

  • Carbonylation: The carbocation traps Carbon Monoxide (CO) to form an acylium ion.

  • Hydrolysis: Water quenches the acylium ion to yield CDCA.

Visualization: Synthesis Logic

The following diagram outlines the conversion from raw butadiene feedstock to the final purified acid.

CDCA_Synthesis Butadiene 1,3-Butadiene (Feedstock) CDT Cyclododecatriene (Trimerization) Butadiene->CDT Ni Cat. Alkene Cyclododecene (Partial Hydrogenation) CDT->Alkene H2, Pd/C Reaction Koch Reaction (CO + H2O + H+) Alkene->Reaction High Pressure CDCA Cyclododecanecarboxylic Acid (Crude) Reaction->CDCA Purification Recrystallization (Hexane/EtOH) CDCA->Purification Final Pure CDCA (>99%) Purification->Final

Figure 1: Step-wise synthesis workflow from butadiene feedstock to purified CDCA via the Koch carbonylation pathway.

Part 3: Analytical Validation (Self-Validating Protocols)

In a research setting, confirming the identity of C13H24O2 requires distinguishing it from acyclic isomers (like tridecanoic acid) and other ring sizes.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of CDCA is distinct due to the ring anisotropy.

  • Carboxyl Proton (-COOH): A very broad singlet at 10.0–12.0 ppm . Note: This peak may disappear if the solvent contains D₂O exchange.

  • Alpha Proton (CH-COOH): A multiplet at 2.3–2.5 ppm . This integrates to 1H and is the key diagnostic peak.

  • Ring Methylenes (-(CH₂)₁₁-): A massive, overlapping envelope between 1.2–1.6 ppm . Unlike linear chains, these protons show complex splitting due to the rigid ring conformation.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode) is preferred for carboxylic acids.

  • Target Ion: Look for the deprotonated molecular ion [M-H]⁻ at m/z 211.17 .

  • Fragmentation: In EI-MS (GC-MS), look for the McLafferty rearrangement characteristic of acids, though the cyclic structure restricts some standard fragmentation pathways.

Analytical Workflow Diagram

Analysis_Workflow cluster_NMR Structural ID (NMR) cluster_MS Mass Confirmation (MS) Sample Unknown Sample (White Solid) Solvent Dissolve in CDCl3 Sample->Solvent Ionization ESI Negative Mode Sample->Ionization Acquisition 1H NMR (400 MHz) Solvent->Acquisition Check1 Check: Alpha-H (2.3 ppm) Acquisition->Check1 Valid Validated CDCA Release for Use Check1->Valid Confirmed Detection Target [M-H]- = 211.17 Ionization->Detection Detection->Valid Confirmed

Figure 2: Analytical decision tree for validating CDCA purity and identity using NMR and Mass Spectrometry.

Part 4: Application Science in Drug Development

For the pharmaceutical scientist, CDCA is not just a chemical; it is a tool for Lipophilicity Engineering .

The Lipophilicity/Permeability Trade-off

Many potent pharmacophores fail in clinical trials due to poor membrane permeability (low LogP). Attaching a CDCA moiety via an ester or amide linkage can drastically shift the physicochemical profile.

  • Mechanism: The C12 ring acts as a "grease ball," shielding polar groups and facilitating passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.

  • Prodrug Strategy: The CDCA ester is often designed to be hydrolyzed by intracellular esterases, releasing the active drug and the benign CDCA by-product.

Material Science: Polyamides

CDCA is also a precursor for high-performance polyamides (Nylons). When reacted with diamines, the bulky C12 ring disrupts the crystalline packing of the polymer chain.

  • Result: This lowers the melting point and modulus compared to linear analogs, creating polymers with better flexibility and transparency, useful for medical tubing and flexible catheters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70830, Cyclododecanecarboxylic acid. Retrieved from [Link]

  • Weissermel, K., & Arpe, H. J. (2003).Industrial Organic Chemistry.
  • ChemSrc. Cyclododecanecarboxylic acid - Physicochemical Properties. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Cyclododecane derivatives. Retrieved from [Link]

A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclododecanecarboxylic acid, a molecule featuring a twelve-membered ring, presents a formidable challenge in conformational analysis due to its inherent flexibility. This guide provides an in-depth exploration of the theoretical and computational methodologies essential for mapping the complex potential energy surface of this macrocycle. We will delve into the rationale behind a multi-tiered computational approach, starting with broad exploration using molecular mechanics and culminating in high-accuracy refinement with density functional theory. This document serves as a practical handbook, offering not only step-by-step protocols but also the critical scientific reasoning that underpins a robust and reliable conformational analysis workflow. The insights gained from such studies are paramount for applications in drug discovery, where the three-dimensional structure of a molecule dictates its biological activity.[1]

Introduction: The Significance of Macrocyclic Scaffolds

Macrocycles, organic molecules containing a ring of at least twelve atoms, occupy a unique and increasingly important chemical space in drug discovery.[1][2] Their semi-rigid, preorganized structure allows for high-affinity and selective binding to challenging biological targets, such as those with flat or shallow binding sites.[1][3] Cyclododecanecarboxylic acid serves as a prototypical example of a substituted large-ring cycloalkane, a class of molecules where conformational flexibility is a defining characteristic.[4] Understanding the conformational preferences of this scaffold is crucial, as the spatial arrangement of the carboxylic acid group relative to the ring profoundly influences its physicochemical properties and potential interactions with biological macromolecules.[1]

The primary challenge in studying molecules like cyclododecane is the sheer number of possible low-energy conformations. Unlike smaller, more rigid rings like cyclohexane, large rings exhibit low levels of strain and their behavior can resemble that of open-chain compounds.[5][6] However, they are also subject to unique steric strains, such as transannular interactions (interactions between atoms across the ring), which further complicates the conformational landscape.[5] A thorough theoretical analysis is therefore indispensable for identifying the most stable conformers and understanding the energetic barriers between them.

The Theoretical Framework: A Multi-Pronged Approach

A comprehensive conformational analysis of cyclododecanecarboxylic acid necessitates a hierarchical computational strategy. This approach balances computational cost with accuracy, employing faster, less precise methods for initial exploration and more rigorous, computationally intensive methods for final refinement.

2.1. Molecular Mechanics (MM): Charting the Conformational Space

Molecular mechanics (MM) is the workhorse of conformational analysis.[7][8] It employs classical mechanics principles and a set of empirical parameters, known as a force field, to calculate the potential energy of a molecule as a function of its atomic coordinates.[7][8]

  • Why MM First? The primary advantage of MM is its speed. It allows for the rapid exploration of a molecule's vast conformational space to identify a large number of potential low-energy structures. This is particularly crucial for flexible molecules like cyclododecane.[9]

  • Choosing the Right Force Field: The accuracy of MM calculations is entirely dependent on the quality of the force field. For cycloalkanes, force fields like MMFF (Merck Molecular Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used.[7][10] It is essential to select a force field that has been well-parameterized for the types of atoms and bonding present in cyclododecanecarboxylic acid.

2.2. Quantum Mechanics (QM): Refining the Energetic Landscape

While MM is excellent for conformational searching, it can lack the accuracy needed to reliably rank the relative energies of very similar conformers. This is where quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), become essential.[11]

  • The Power of DFT: DFT provides a more fundamentally accurate description of the electronic structure of a molecule, leading to more reliable energy calculations.[12][13] By performing DFT calculations on the low-energy conformers identified by MM, we can obtain a more precise understanding of their relative stabilities.

  • Functional and Basis Set Selection: The choice of DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G) is critical.[12][14] These choices represent a trade-off between accuracy and computational cost. For molecules of this size, a combination like B3LYP/6-31G often provides a good balance for geometry optimization and energy calculations.[15]

A Validated Workflow for Conformational Analysis

The following section outlines a detailed, step-by-step protocol for the conformational analysis of cyclododecanecarboxylic acid. This workflow is designed to be a self-validating system, ensuring a thorough and reliable exploration of the conformational space.

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Refinement Stage cluster_2 Experimental Validation A 1. Initial 3D Structure Generation B 2. Conformational Search (e.g., Monte Carlo) A->B C 3. Energy Minimization & Clustering B->C D 4. DFT Geometry Optimization C->D Select Low-Energy Conformers E 5. Vibrational Frequency Analysis D->E F 6. Final Relative Energy Calculation E->F G NMR Spectroscopy F->G Compare Calculated vs. Experimental Data H X-ray Crystallography F->H Compare Calculated vs. Solid-State Structure G CDCA-1 (Global Minimum) CDCA-1 (Global Minimum) CDCA-2 CDCA-2 CDCA-1 (Global Minimum)->CDCA-2 ΔE = 1.10 kcal/mol CDCA-3 CDCA-3 CDCA-1 (Global Minimum)->CDCA-3 ΔE = 1.95 kcal/mol CDCA-4 CDCA-4 CDCA-2->CDCA-4 ΔE = 2.05 kcal/mol

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Cyclododecanecarboxylic Acid Quantification

Cyclododecanecarboxylic acid, a C13 saturated fatty acid with a distinctive 12-carbon aliphatic ring, presents unique analytical challenges due to its high molecular weight, polarity, and potential for complex matrix interactions. Its relevance in industrial applications and as a potential biomarker necessitates robust and reliable quantitative methods. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methodologies for the precise quantification of cyclododecanecarboxylic acid in various matrices. We will delve into two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed protocols and the scientific rationale behind the experimental choices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of cyclododecanecarboxylic acid necessitate a derivatization step to render it amenable to GC analysis. Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic properties.[1][2] The most common and effective approaches for carboxylic acids are silylation and alkylation (esterification).[2]

Principle of the Method

The carboxylic acid group of cyclododecanecarboxylic acid is converted to a less polar and more volatile ester or silyl ester derivative. This derivative is then separated from other matrix components by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the response of the analyte to that of a known concentration of an internal standard.

Experimental Workflow: GC-MS with Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Biological Matrix (e.g., Plasma) l_l_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->l_l_extraction evaporation1 Evaporation to Dryness l_l_extraction->evaporation1 reconstitution Reconstitution in Pyridine evaporation1->reconstitution silylation Addition of BSTFA + 1% TMCS (70°C for 60 min) reconstitution->silylation gc_ms_analysis GC-MS Injection and Analysis silylation->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing

Caption: Workflow for GC-MS analysis of cyclododecanecarboxylic acid via silylation.

Detailed Protocol: GC-MS with Silylation

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: To isolate the analyte from complex biological matrices like plasma or urine and minimize interferences.[3]

  • Protocol:

    • To 100 µL of the sample (e.g., plasma, urine, or tissue homogenate), add an appropriate amount of a suitable internal standard (e.g., deuterated cyclododecanecarboxylic acid or another long-chain fatty acid not present in the sample).

    • Acidify the sample to a pH of approximately 3-4 with 1 M HCl to ensure the carboxylic acid is in its protonated, less polar form.[4][5]

    • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction (steps 3-6) with another 500 µL of the organic solvent and combine the organic layers.

    • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • Rationale: To convert the non-volatile carboxylic acid into a volatile trimethylsilyl (TMS) ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a highly effective silylating agent.[6]

  • Protocol:

    • To the dried extract, add 50 µL of pyridine to dissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Rationale: The following parameters are a starting point and should be optimized for the specific instrument and application. A non-polar or mid-polar capillary column is suitable for the separation of the silylated derivative.[7]

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]
Carrier GasHelium at a constant flow rate of 1 mL/min[7]
Inlet Temperature280 °C[7]
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature: 100°C, hold for 2 minutes; Ramp: 10°C/min to 300°C, hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Mass Rangem/z 50-500
Ion Source Temperature230 °C[7]
Transfer Line Temperature280 °C[7]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for qualitative analysis.

4. Data Analysis and Quantification

  • A calibration curve is constructed by analyzing a series of standards of known concentrations of cyclododecanecarboxylic acid that have undergone the same extraction and derivatization procedure.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of cyclododecanecarboxylic acid in unknown samples is then determined from this calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of compounds in complex biological matrices.[8] While direct analysis of cyclododecanecarboxylic acid is possible, its retention on standard reversed-phase columns can be poor. Derivatization can significantly improve chromatographic performance and ionization efficiency. Charge-reversal derivatization is a particularly effective strategy for enhancing the sensitivity of carboxylic acid analysis in positive ion mode.

Principle of the Method

The carboxylic acid group is derivatized with a reagent that introduces a permanently positively charged moiety. This "charge-reversal" enhances ionization efficiency in positive electrospray ionization (ESI+) and improves retention on reversed-phase columns. The derivatized analyte is then quantified using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Workflow: LC-MS/MS with Phenylenediamine Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Matrix (e.g., Plasma) spe Solid-Phase Extraction (SPE) (Mixed-mode anion exchange) sample->spe elution Elution and Evaporation spe->elution reconstitution Reconstitution elution->reconstitution derivatization Addition of Phenylenediamine and EDC (60°C for 30 min) reconstitution->derivatization lc_ms_analysis LC-MS/MS Injection and Analysis (MRM) derivatization->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for LC-MS/MS analysis of cyclododecanecarboxylic acid via phenylenediamine derivatization.

Detailed Protocol: LC-MS/MS with Phenylenediamine Derivatization

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: SPE provides cleaner extracts compared to LLE, which is beneficial for sensitive LC-MS/MS analysis. A mixed-mode anion exchange sorbent can effectively retain the acidic analyte while allowing neutral and basic interferences to be washed away.

  • Protocol:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of the sample, add the internal standard.

    • Dilute the sample with 400 µL of 4% phosphoric acid in water.

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

    • Elute the cyclododecanecarboxylic acid with 1 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Phenylenediamine)

  • Rationale: Phenylenediamine reacts with the carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a derivative with a readily protonated amine group, ideal for positive ESI.

  • Protocol:

    • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of o-phenylenediamine and 20 mg/mL of EDC in 50:50 acetonitrile:water.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, add 150 µL of water to the vial.

    • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

  • Rationale: A reversed-phase C18 column is suitable for the separation of the derivatized analyte. The MRM transitions need to be optimized by infusing a standard of the derivatized cyclododecanecarboxylic acid.

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by direct infusion of the derivatized standard.
Ion Source ParametersTo be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Data Analysis and Quantification

  • Similar to the GC-MS method, a calibration curve is generated using standards that have undergone the full sample preparation and derivatization procedure.

  • The peak area ratios of the analyte to the internal standard are used for quantification.

Method Validation and Quality Control

For both the GC-MS and LC-MS/MS methods, it is crucial to perform a thorough method validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentrations.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the method.

Data Summary

The following table provides a hypothetical summary of the performance characteristics for the two described methods. Actual performance will depend on the specific instrumentation, matrix, and optimization.

ParameterGC-MS with Silylation DerivatizationLC-MS/MS with Phenylenediamine Derivatization
Linear Range 10 - 5000 ng/mL0.1 - 1000 ng/mL
LOD 5 ng/mL0.05 ng/mL
LOQ 10 ng/mL0.1 ng/mL
Accuracy 85 - 115%90 - 110%
Precision (RSD) < 15%< 10%
Recovery > 80%> 85%

Conclusion

The choice between the GC-MS and LC-MS/MS methods for the quantification of cyclododecanecarboxylic acid will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The GC-MS method with silylation is a robust and reliable approach, particularly for less complex matrices. The LC-MS/MS method with charge-reversal derivatization offers superior sensitivity and is the preferred method for trace-level quantification in complex biological matrices. Both methods, when properly validated, can provide accurate and precise data for a wide range of research and development applications.

References

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Application Note: Robust Derivatization Protocols for the GC-MS Analysis of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive, field-proven protocols for the derivatization of cyclododecanecarboxylic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility, direct GC-MS analysis of cyclododecanecarboxylic acid is challenging. This document details two primary derivatization strategies—silylation and esterification—to increase analyte volatility and thermal stability, thereby enabling robust and reproducible chromatographic analysis. We will explore the causality behind experimental choices, provide step-by-step methodologies, and offer expert insights into troubleshooting and data interpretation for researchers, scientists, and professionals in drug development.

The Imperative for Derivatization in Carboxylic Acid Analysis

Cyclododecanecarboxylic acid, like most carboxylic acids, possesses an active hydrogen on the carboxyl group. This functional group leads to strong intermolecular hydrogen bonding, resulting in high boiling points and low volatility.[1] Furthermore, the polar nature of the carboxyl group can cause undesirable interactions with the GC column and active sites within the analytical system, leading to poor peak shape, low sensitivity, and inconsistent retention times.[2]

Derivatization is a chemical modification process that addresses these challenges by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[3][4][5] This guide will focus on two of the most reliable and widely adopted derivatization techniques for carboxylic acids:

  • Silylation: This process replaces the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[5]

  • Esterification (Alkylation): This method converts the carboxylic acid into an ester, most commonly a methyl ester.[1]

The choice between these methods depends on the sample matrix, available reagents, and the specific requirements of the analysis. Both approaches yield derivatives with excellent chromatographic properties suitable for GC-MS.

Protocol I: Silylation via Trimethylsilyl (TMS) Ester Formation

Silylation is a versatile and highly effective method for derivatizing a wide range of compounds containing active hydrogens.[5] We recommend the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with Trimethylchlorosilane (TMCS). BSTFA is a powerful silyl donor, and its reaction by-products are highly volatile, minimizing interference with early-eluting peaks in the chromatogram.[6][7] The addition of 1% TMCS as a catalyst significantly enhances the reactivity of the reagent, ensuring complete derivatization, especially for sterically hindered compounds.

Silylation Workflow Overview

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis DrySample Dry Sample Extract (Anhydrous Na2SO4 or Lyophilization) Transfer Transfer Aliquot to Reaction Vial DrySample->Transfer AddReagent Add BSTFA + 1% TMCS and Solvent (e.g., Pyridine) Transfer->AddReagent Incubate Seal and Heat (e.g., 70°C for 30 min) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow using BSTFA + 1% TMCS.

Materials and Reagents
ItemSpecification/Supplier
Cyclododecanecarboxylic Acid SampleAnalytical Standard or Extract
BSTFA + 1% TMCSGC Derivatization Grade
Pyridine (Anhydrous)GC Grade
Hexane (Anhydrous)GC Grade
Reaction Vials (2 mL)with PTFE-lined screw caps
Heating Block or Water BathCapable of 70°C
SyringesFor reagent and sample transfer
Vortex Mixer---
Step-by-Step Silylation Protocol
  • Sample Preparation (Critical Step): Ensure the sample is completely dry. Silylating reagents react readily with water, which will reduce derivatization efficiency and can lead to hydrolysis of the derivatives.[7] If the sample is an extract, pass it through a small column of anhydrous sodium sulfate or evaporate the solvent to dryness under a stream of nitrogen and re-dissolve in a minimal amount of anhydrous solvent. For aqueous samples, lyophilization (freeze-drying) is required.[8]

  • Aliquot Transfer: Transfer an aliquot of the sample containing approximately 10-100 µg of cyclododecanecarboxylic acid into a 2 mL reaction vial. If the sample is a solid, weigh it directly into the vial.

  • Solvent Addition: If the sample was dried down, dissolve it in 50 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.[7]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the reaction vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Place the vial in a heating block or water bath set to 70°C for 30 minutes. For sterically hindered acids, reaction time can be extended up to 60 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Dilution & Analysis: The sample is now ready for direct injection into the GC-MS. If necessary, dilute the sample with anhydrous hexane to an appropriate concentration (e.g., 1-10 µg/mL) before analysis.

Silylation Reaction Mechanism

The silylation reaction proceeds via a nucleophilic attack of the carboxyl oxygen on the silicon atom of BSTFA, with the displacement of a trifluoroacetamide leaving group.[7][9]

G cluster_main Silylation of Cyclododecanecarboxylic Acid RCOOH Cyclododecanecarboxylic Acid BSTFA + BSTFA Product TMS-Cyclododecanecarboxylate (Volatile Derivative) BSTFA->Product  TMCS (catalyst)  70°C Byproduct + CF3CONH-TMS + HF

Caption: Conversion to a volatile TMS ester.

Protocol II: Esterification via Fatty Acid Methyl Ester (FAME) Formation

Esterification is a classic and highly robust method for the derivatization of carboxylic acids.[1] The resulting methyl esters are significantly more volatile and exhibit excellent chromatographic behavior. We present two highly effective methods for methylation.

Method A: Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used and effective method for preparing methyl esters.[10] The reaction is driven by the strong Lewis acid catalyst, BF₃.

G cluster_prep Sample Preparation cluster_reaction Esterification cluster_extraction Work-up & Extraction Sample Place Sample in Reaction Vial AddReagent Add 14% BF3-Methanol Sample->AddReagent Incubate Seal and Heat (e.g., 80°C for 15 min) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool AddWater Add Saturated NaCl Solution Cool->AddWater AddSolvent Add Hexane and Vortex AddWater->AddSolvent Separate Collect Organic (top) Layer AddSolvent->Separate Dry Dry with Na2SO4 Separate->Dry Inject Inject Dry->Inject Inject into GC-MS

Caption: Esterification workflow using BF₃-Methanol.

ItemSpecification/Supplier
Cyclododecanecarboxylic Acid SampleAnalytical Standard or Extract
Boron Trifluoride-Methanol Solution14% w/v
Hexane (Anhydrous)GC Grade
Saturated Sodium Chloride SolutionLaboratory Prepared
Anhydrous Sodium SulfateACS Grade
Reaction Vials (4 mL)with PTFE-lined screw caps
Heating Block or Water BathCapable of 80°C
  • Sample Preparation: Place an aliquot of the sample containing approximately 10-100 µg of cyclododecanecarboxylic acid into a 4 mL reaction vial. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: Add 0.5 mL of 14% BF₃-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 80°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vial. Cap and vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the top hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is ready for injection into the GC-MS.

Method B: Rapid Methylation with (Trimethylsilyl)diazomethane

(Trimethylsilyl)diazomethane (TMS-diazomethane) is a powerful methylating agent that offers a rapid and clean reaction at room temperature.[10] It is a safer alternative to the highly toxic and explosive diazomethane.

CAUTION: TMS-diazomethane is toxic and a suspected carcinogen. Handle this reagent with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Sample Preparation: Dissolve the dried sample (10-100 µg) in 200 µL of a solvent mixture such as Toluene:Methanol (4:1 v/v) in a 2 mL vial.

  • Reagent Addition: While vortexing gently, add TMS-diazomethane solution (2.0 M in hexanes) dropwise until a faint, persistent yellow color is observed. The yellow color indicates a slight excess of the reagent and that the reaction is complete.

  • Quenching (Optional but Recommended): Add a small drop of acetic acid to quench the excess TMS-diazomethane, indicated by the disappearance of the yellow color.

  • Analysis: The sample can be injected directly into the GC-MS.

Esterification Reaction Mechanism

Acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[11][12]

G cluster_main Acid-Catalyzed Esterification (Fischer) RCOOH Cyclododecanecarboxylic Acid Reagents + CH3OH, H+ (catalyst) Equilibrium Product Methyl Cyclododecanecarboxylate (Volatile FAME) Equilibrium->Product Water + H2O

Caption: Reversible conversion to a methyl ester.

Recommended GC-MS Parameters

The following parameters provide a robust starting point for the analysis of derivatized cyclododecanecarboxylic acid. Optimization may be required based on the specific instrumentation and sample complexity.

Gas Chromatography (GC) Conditions
ParameterTMS Derivative (DB-5ms type column)Methyl Ester (FAME) (HP-88 type column)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness60 m x 0.25 mm ID, 0.20 µm film thickness
Injector 280°C, Splitless Mode (1 min purge delay)250°C, Split Mode (e.g., 20:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)120°C (hold 1 min), ramp 10°C/min to 240°C (hold 10 min)

Rationale: A non-polar DB-5ms type column is excellent for general-purpose analysis of TMS derivatives. For FAMEs, a highly polar cyanopropyl siloxane column like an HP-88 provides superior separation based on chain length and any unsaturation, which is standard practice in fatty acid analysis.[13][14]

Mass Spectrometry (MS) Conditions
ParameterSetting
Ionization Mode Electron Ionization (EI) @ 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Mass Scan Range m/z 40 - 550
Solvent Delay 4 minutes

Data Interpretation and Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
No analyte peak or low signal 1. Incomplete derivatization.2. Presence of moisture in the sample/reagents.3. Analyte adsorption in the inlet or column.1. Increase reaction temperature or time. Ensure sufficient reagent excess.2. Rigorously dry the sample and use anhydrous solvents.[7][8]3. Use a deactivated inlet liner; check column integrity.
Multiple peaks for the analyte 1. Incomplete derivatization leaving the parent acid.2. Side reactions from contaminants in the sample matrix.1. Optimize derivatization conditions (see above).2. Implement a sample cleanup step (e.g., Solid Phase Extraction) before derivatization.[15]
Broad or tailing peaks 1. Active sites in the GC system.2. Incomplete derivatization.3. Column overload.1. Replace the inlet liner and septum; trim the front of the GC column.2. Re-derivatize the sample under optimized conditions.3. Dilute the sample.
Extraneous peaks in chromatogram 1. Contamination from solvents or glassware.2. By-products from the derivatization reagent.1. Use high-purity solvents; silanize glassware to deactivate it.[2]2. Identify known by-products (e.g., from BSTFA) and exclude them from integration.

Conclusion

The successful analysis of cyclododecanecarboxylic acid by GC-MS is critically dependent on proper derivatization. Both silylation with BSTFA/TMCS and esterification to form the corresponding methyl ester are highly effective and reliable methods. By converting the polar carboxylic acid into a volatile, nonpolar derivative, these protocols enable excellent chromatographic separation, peak shape, and sensitivity. The choice of method and GC column should be tailored to the specific analytical goals and laboratory resources. Adherence to the detailed steps, particularly the requirement for anhydrous conditions in silylation, will ensure the generation of high-quality, reproducible data for researchers and drug development professionals.

References

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions... Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Retrieved from [Link]

  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?. Retrieved from [Link]

  • ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]

  • Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • AOCS. (n.d.). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. Retrieved from [Link]

  • PubMed. (2024, November). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]

  • LCGC. (2020, November 5). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

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Application Note: Exploring the Potential of Cyclododecanecarboxylic Acid in Solid-Phase Synthesis for Novel Peptide Architectures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains on a solid support.[1] This powerful technique has been instrumental in the development of peptide-based therapeutics, research tools, and diagnostics. A key advantage of SPPS is the ability to perform iterative chemical modifications to the growing peptide chain, allowing for the introduction of non-natural amino acids, fluorescent labels, and other moieties to enhance the properties of the final peptide.

This application note explores the potential, yet largely uncharted, utility of cyclododecanecarboxylic acid in the realm of solid-phase synthesis. With its unique 12-carbon macrocyclic aliphatic ring and a versatile carboxylic acid handle, this molecule presents intriguing possibilities for creating novel peptide structures with tailored physicochemical properties. The bulky and lipophilic nature of the cyclododecyl group can be leveraged to influence peptide conformation, enhance membrane permeability, and create unique macrocyclic architectures.

Herein, we propose two primary applications for cyclododecanecarboxylic acid in SPPS and provide detailed, albeit theoretical, protocols to guide researchers in exploring these novel synthetic avenues. These protocols are grounded in established principles of solid-phase chemistry and are presented as a launchpad for innovation in peptide design and synthesis.

Part 1: Cyclododecanecarboxylic Acid as a Bulky Lipophilic Modifier of Peptides

Rationale and Mechanistic Insight

The introduction of lipophilic moieties to peptides is a common strategy to enhance their ability to cross cell membranes and to improve their pharmacokinetic profiles. The cyclododecyl group of cyclododecanecarboxylic acid offers a substantial, conformationally flexible, and highly hydrophobic scaffold. By acylating the N-terminus of a peptide with cyclododecanecarboxylic acid, it is possible to create a "head-piece" that can significantly alter the peptide's interaction with biological membranes and potentially shield it from enzymatic degradation. The causality behind this choice lies in the predictable increase in the partition coefficient (logP) of the resulting peptide, a critical parameter in drug design.

Proposed Protocol 1: On-Resin N-Terminal Acylation with Cyclododecanecarboxylic Acid

This protocol outlines the steps for the manual solid-phase synthesis of a peptide on a rink amide resin, followed by the coupling of cyclododecanecarboxylic acid to the N-terminus of the resin-bound peptide.

Experimental Protocol

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (substitution ~0.5 mmol/g) in 5 mL of dimethylformamide (DMF) for 1 hour in a fritted syringe.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

  • Peptide Synthesis:

    • Perform automated or manual Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence.

    • After the final amino acid coupling, perform a final Fmoc-deprotection as described in step 2 to expose the N-terminal amine.

  • Activation of Cyclododecanecarboxylic Acid:

    • In a separate vial, dissolve 5 equivalents of cyclododecanecarboxylic acid (relative to resin substitution) in DMF.

    • Add 5 equivalents of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 10 equivalents of a base like DIPEA (N,N-diisopropylethylamine).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • N-Terminal Capping:

    • Drain the DMF from the deprotected peptide-resin.

    • Add the activated cyclododecanecarboxylic acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric bulk of the carboxylic acid.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation: Key Protocol Parameters

ParameterValue/ReagentPurpose
ResinRink Amide MBHATo generate a C-terminal amide upon cleavage.
Fmoc Deprotection20% Piperidine in DMFRemoval of the Fmoc protecting group from the N-terminus.
Carboxylic Acid ActivationHBTU/DIPEA in DMFFormation of an active ester of cyclododecanecarboxylic acid for efficient coupling.
Coupling Time2-4 hoursTo ensure complete acylation despite potential steric hindrance.
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H2OCleavage of the peptide from the resin and removal of side-chain protecting groups.
PurificationRP-HPLCTo isolate the desired lipopeptide from truncated or unreacted species.

Visualization: N-Terminal Modification Workflow

N_Terminal_Modification Resin Peptide on Resin (N-terminus free) Coupling Coupling to N-terminus Resin->Coupling CDA Cyclododecanecarboxylic Acid Activation Activation (HBTU/DIPEA) CDA->Activation Activation->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Final Lipopeptide Purification->FinalProduct Cyclization_Concept cluster_resin Solid Support Resin Resin Scaffold Bifunctional Cyclododecane Scaffold Resin->Scaffold Attachment Peptide Linear Peptide Chain (N-terminus to C-terminus) Scaffold->Peptide Peptide Synthesis Cyclization Intramolecular Cyclization Peptide->Cyclization Head-to-Tail Closure FinalProduct Cyclic Scaffolded Peptide Cyclization->FinalProduct Cleavage from Resin

Caption: Conceptual workflow for creating a cyclododecane-scaffolded cyclic peptide.

Discussion and Future Perspectives

The protocols and concepts presented in this application note offer a glimpse into the potential of cyclododecanecarboxylic acid as a versatile tool in solid-phase peptide synthesis. While these methods are currently theoretical, they are based on well-established chemical principles and offer exciting avenues for future research.

The N-terminal lipidation of peptides with the bulky cyclododecyl group could lead to the development of novel cell-penetrating peptides or peptides with enhanced oral bioavailability. The large, hydrophobic surface area of the cyclododecane ring may facilitate passive diffusion across cell membranes.

The use of a cyclododecane-based scaffold for peptide cyclization represents a more ambitious but potentially highly rewarding strategy. Such scaffolds could be used to create a new class of constrained peptides with unique three-dimensional structures and improved biological activities. These "cyclododecapeptides" could have applications in targeting challenging protein-protein interactions or in the development of highly stable peptide drugs.

Future work should focus on the practical validation of these proposed protocols. This would involve the synthesis and characterization of the bifunctional cyclododecane scaffold, optimization of the coupling and cyclization reactions, and a thorough evaluation of the physicochemical and biological properties of the resulting novel peptides. The exploration of different isomers of substituted cyclododecanecarboxylic acids could also provide a means to fine-tune the geometry of the resulting scaffolded peptides.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

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Application Notes and Protocols for Enzymatic Reactions Involving Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Potential of Biocatalysis for Large-Ring Cycloalkanes

Cyclododecanecarboxylic acid, a synthetic long-chain carboxylic acid, presents a unique scaffold for the development of novel chemical entities in the pharmaceutical and fragrance industries. Its large, flexible, and lipophilic ring structure, however, poses significant challenges for selective chemical modification using traditional synthetic methods. Enzymatic reactions, particularly those mediated by whole-cell microbial systems, offer a powerful and environmentally benign alternative for the targeted functionalization of such complex molecules.[1][2]

This guide provides a detailed overview and practical protocols for the application of enzymatic reactions, with a focus on microbial biotransformation, to cyclododecanecarboxylic acid. We will explore the underlying enzymatic principles, provide step-by-step experimental procedures, and discuss methods for the analysis and interpretation of results. The methodologies described herein are designed to be adaptable for screening different microbial catalysts and for scaling up the production of desired metabolites.

II. Core Concepts: The Enzymatic Machinery for Cycloalkane Modification

The enzymatic conversion of non-natural substrates like cyclododecanecarboxylic acid is primarily driven by the remarkable metabolic versatility of certain microorganisms, especially fungi.[3][4] These organisms possess a vast arsenal of enzymes capable of recognizing and transforming a wide array of chemical structures. Among these, the Cytochrome P450 (CYP) monooxygenases are of paramount importance for the initial functionalization of lipophilic molecules.[5][6][7]

Cytochrome P450 Monooxygenases: Nature's Versatile Oxidants

CYP enzymes are a superfamily of heme-containing proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, while the other is reduced to water.[7] In the context of cyclododecanecarboxylic acid, CYPs are the primary candidates for introducing hydroxyl groups onto the cycloalkane ring. This initial hydroxylation is a critical step, as it significantly increases the polarity of the molecule and provides a handle for further chemical or enzymatic modifications.

The catalytic cycle of a typical CYP enzyme is a complex process involving the substrate, the enzyme, molecular oxygen, and a redox partner (often a reductase) that supplies electrons from cofactors like NADPH.[7]

CYP450_Cycle sub Substrate (RH) P450_Fe3 P450 (Fe³⁺) sub->P450_Fe3 Binding P450_RH P450-RH (Fe³⁺) P450_Fe3->P450_RH P450_RH_Fe2 P450-RH (Fe²⁺) P450_RH->P450_RH_Fe2 Reduction e1 e⁻ (from NADPH) e1->P450_RH P450_RH_Fe2_O2 P450-RH (Fe²⁺)-O₂ P450_RH_Fe2->P450_RH_Fe2_O2 Oxygen Binding O2 O₂ O2->P450_RH_Fe2 P450_RH_Fe3_OOH P450-RH (Fe³⁺)-OOH P450_RH_Fe2_O2->P450_RH_Fe3_OOH Reduction & Protonation e2 e⁻ (from NADPH) e2->P450_RH_Fe2_O2 H_ion1 H⁺ H_ion1->P450_RH_Fe2_O2 H2O H₂O P450_RH_Fe3_OOH->H2O P450_RH_FeO [P450-RH (Fe⁴⁺=O)] P450_RH_Fe3_OOH->P450_RH_FeO Heterolytic Cleavage H_ion2 H⁺ H_ion2->P450_RH_Fe3_OOH ROH Product (ROH) P450_RH_FeO->ROH Substrate Hydroxylation P450_Fe3_out P450 (Fe³⁺) ROH->P450_Fe3_out Product Release

Caption: The catalytic cycle of Cytochrome P450 monooxygenase.

III. Application Note: Fungal Biotransformation for the Hydroxylation of Cyclododecanecarboxylic Acid

Objective: To utilize whole-cell fungal cultures to screen for and produce hydroxylated derivatives of cyclododecanecarboxylic acid.

Rationale: Fungi, such as those from the genera Aspergillus, Penicillium, and Beauveria, are well-documented for their ability to biotransform a wide range of xenobiotics.[1][8][9] The entomopathogenic fungus Beauveria bassiana, in particular, is known for its robust oxidative capabilities, making it an excellent candidate for the hydroxylation of large cycloalkanes.[9][10] Whole-cell biotransformation is often preferred over using isolated enzymes as it circumvents the need for expensive cofactor regeneration and can be more stable under process conditions.[2][11]

Expected Outcomes: The primary expected products are mono- or di-hydroxylated cyclododecanecarboxylic acids. The position of hydroxylation will depend on the specific regio- and stereoselectivity of the fungal CYP enzymes.

Biotransformation_Workflow start Start strain_selection Fungal Strain Selection (e.g., Beauveria bassiana) start->strain_selection culture_prep Preparation of Fungal Culture strain_selection->culture_prep substrate_addition Addition of Cyclododecanecarboxylic Acid culture_prep->substrate_addition incubation Incubation with Shaking substrate_addition->incubation extraction Extraction of Products incubation->extraction analysis Analysis by HPLC, GC-MS, NMR extraction->analysis product_id Product Identification and Quantification analysis->product_id end End product_id->end

Caption: General workflow for fungal biotransformation.

IV. Experimental Protocols

Protocol 1: Screening of Fungal Strains for Biotransformation Activity

This protocol outlines a small-scale screening experiment to identify fungal strains capable of metabolizing cyclododecanecarboxylic acid.

Materials:

  • Selected fungal strains (e.g., Beauveria bassiana, Aspergillus ochraceus, Penicillium janthinellum)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Cyclododecanecarboxylic acid

  • Sterile shake flasks (50 mL)

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC and/or GC-MS for analysis

Procedure:

  • Prepare Inoculum: Inoculate a sterile liquid medium with the fungal strain of interest and incubate at 25-28°C with shaking (150-200 rpm) for 2-3 days to obtain a dense mycelial culture.

  • Set up Biotransformation Cultures: In new sterile shake flasks, add 10 mL of the appropriate liquid medium. Inoculate each flask with 1 mL of the prepared inoculum.

  • Substrate Addition: Prepare a stock solution of cyclododecanecarboxylic acid in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL. Add 100 µL of this stock solution to each inoculated flask (final concentration of 100 µg/mL).

  • Controls: Prepare two types of controls for each fungal strain:

    • Culture Control: Inoculated medium without the substrate to identify any fungal metabolites that might interfere with the analysis.

    • Substrate Control: Sterile medium with the substrate but without the fungal inoculum to check for abiotic degradation of the substrate.

  • Incubation: Incubate all flasks at 25-28°C with shaking (150-200 rpm) for 7-14 days.

  • Extraction: After the incubation period, acidify the culture broth to pH 2-3 with 1M HCl. Extract the broth three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Redissolve the residue in a small volume of a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC or GC-MS to identify potential metabolites by comparing the chromatograms of the experimental samples with the controls.

Protocol 2: Preparative Scale Biotransformation

This protocol is for a larger-scale biotransformation using a selected fungal strain to produce sufficient quantities of metabolites for structural elucidation and further studies.

Materials:

  • Selected fungal strain

  • Liquid growth medium

  • Cyclododecanecarboxylic acid

  • Sterile shake flasks (1 L or larger) or a bioreactor

  • Shaking incubator or bioreactor setup

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR tubes and deuterated solvents

Procedure:

  • Scale-up Inoculum: Prepare a larger volume of the fungal inoculum as described in Protocol 1.

  • Preparative Culture: In a sterile 1 L shake flask, add 400 mL of the liquid medium and inoculate with 40 mL of the prepared inoculum.

  • Substrate Addition: Add the cyclododecanecarboxylic acid stock solution to a final concentration of 100-500 µg/mL. The optimal concentration should be determined in preliminary experiments to avoid substrate toxicity.

  • Incubation: Incubate at 25-28°C with shaking (150-200 rpm) for the predetermined optimal time (from screening experiments).

  • Extraction and Concentration: Follow the extraction and concentration procedure as described in Protocol 1, scaling up the solvent volumes accordingly.

  • Purification: Purify the resulting crude extract using silica gel column chromatography. Use a gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate) to separate the metabolites. Monitor the fractions by TLC or HPLC.

  • Structure Elucidation: Characterize the purified metabolites using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

V. Data Presentation and Interpretation

Hypothetical Screening Results:

The following table presents hypothetical results from a screening experiment to illustrate the type of data that can be generated.

Fungal StrainSubstrate Conversion (%)Major Metabolite(s)Retention Time (HPLC)
Beauveria bassiana65Monohydroxylated12.5 min
Aspergillus ochraceus40Monohydroxylated13.1 min
Penicillium janthinellum15Trace hydroxylation12.8 min
Control (no fungus)<1--

Interpretation:

  • A higher substrate conversion percentage indicates a more efficient biotransformation.

  • The appearance of new peaks in the HPLC chromatogram of the experimental samples compared to the controls suggests the formation of metabolites.

  • The retention time can give a preliminary indication of the polarity of the metabolites (hydroxylated products are typically more polar and have shorter retention times on reverse-phase HPLC).

  • Mass spectrometry data will provide the molecular weight of the metabolites, confirming the addition of one or more oxygen atoms.

  • NMR spectroscopy is essential for determining the exact structure of the metabolites, including the position and stereochemistry of the hydroxyl groups.

VI. References

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Microbial Biotransformation. Retrieved February 7, 2026, from [Link]

  • DynaMedex. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved February 7, 2026, from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.

  • SNS Courseware. (n.d.). Microbial Biotransformation and Applications. Retrieved February 7, 2026, from [Link]

  • Pervais, S., et al. (2013). Microbial Biotransformation: A Tool for Drug Designing. Applied Biochemistry and Microbiology, 49(5), 435-445.

  • Hegazy, M. F., et al. (2015). Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review. Journal of Advanced Research, 6(1), 17-31.

  • Chen, Y., & Zhang, X. (2021). Enzyme-Like Hydroxylation of Aliphatic C-H Bonds From an Isolable Co-Oxo Complex. Journal of the American Chemical Society, 143(50), 21374–21380.

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271–293.

  • de Oliveira, A. G., et al. (2024). Efficient Stereoselective Biotransformation of Prochiral Carbonyls by Endophytic Fungi from Handroanthus impetiginosus. Molecules, 29(13), 3199.

  • Journal of Pure and Applied Microbiology. (2022, November 28). Fungal Biotransformation of Chlordiazepoxide and Evaluation of Type and Kinetics of Fungal Enzyme. Retrieved February 7, 2026, from [Link]

  • Li, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, 53(2), 100151.

  • Jarboe, L. R., et al. (2013). Metabolic engineering of biocatalysts for carboxylic acids production. Journal of biomedicine & biotechnology, 2013, 740191.

  • Anioł, M., et al. (2021). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. Molecules, 26(21), 6593.

  • Preeti, J., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing.

  • Zeng, Y. Y., et al. (2021). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. ChemistryOpen, 10(5), 553–559.

  • Grogan, G. (2018). The biocatalytic reactions of Beauveria spp. Journal of Chemical Technology & Biotechnology, 93(5), 1237-1246.

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. Cellular and Molecular Life Sciences, 64, 271-293.

  • Parshikov, I. A., et al. (2001). Transformation of cinoxacin by Beauveria bassiana. Applied and environmental microbiology, 67(9), 4349–4351.

  • Al-Awad, D., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(3), 1735.

  • Sala, F., & Sala, C. (2005). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 105(2), 609–644.

  • Beilstein Journal of Organic Chemistry. (2022). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved February 7, 2026, from [Link]

  • Military Medical Science Letters. (2015). Beauveria bassiana; entomopathogenic fungus; biologically active metabolites; alkaloids; cyclodepsipeptides. Retrieved February 7, 2026, from [Link]

  • Guengerich, F. P. (2003). Cytochrome P450s and other enzymes in drug metabolism and toxicity. Clinical Pharmacology & Therapeutics, 73(6), 497-502.

  • Lee, W., et al. (2023). Metabolomic Analysis Demonstrates the Impacts of Polyketide Synthases PKS14 and PKS15 on the Production of Beauvericins, Bassianolide, Enniatin A, and Ferricrocin in Entomopathogen Beauveria bassiana. Journal of Fungi, 9(3), 361.

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.

  • Senthil, N., et al. (2022). Metabolomic diversity of local strains of Beauveria bassiana (Balsamo) Vuillemin and their efficacy against the cassava mite, Tetranychus truncatus Ehara (Acari: Tetranychidae). PloS one, 17(11), e0277334.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclododecanecarboxylic Acid (CDCA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Yield Optimization & Troubleshooting

Subject: Maximizing Yield in the Hydrocarboxylation of Cyclododecene to Cyclododecanecarboxylic Acid Assigned Specialist: Senior Application Scientist Status: Open Last Updated: February 7, 2026

Introduction: The Challenge of the C12 Ring

Synthesizing Cyclododecanecarboxylic acid (CDCA) presents a unique set of challenges compared to smaller cyclic acids. The high conformational flexibility of the 12-membered ring creates entropic barriers, while the lipophilicity of the cyclododecyl chain complicates catalyst recovery and product purification.

This guide focuses on the most atom-economical route: the Palladium-Catalyzed Hydrocarboxylation (Reppe Carbonylation) of Cyclododecene. Unlike multi-step oxidation routes, this method installs the carboxyl group directly using CO and H₂O.

Target Reaction:



Module 1: Reaction Kinetics & Catalyst Management

Issue #001: Catalyst Deactivation ("Pd Black" Formation)

Symptom: The reaction mixture turns from a clear yellow/orange solution to a suspension containing black precipitates. Conversion stalls at <50%.

Diagnosis: The active Palladium(II) species has reduced to inactive Palladium(0) aggregates (Pd Black). This is typically caused by CO Starvation or Ligand Dissociation . In the catalytic cycle, CO stabilizes the Pd(0) intermediate before oxidative addition of the acid promoter. If CO partial pressure drops too low (mass transfer limitation), the Pd(0) aggregates irreversibly.

Corrective Protocol:

  • Pressure Threshold: Maintain CO pressure > 30 bar. For C12 rings, higher pressure (up to 50 bar) forces CO solubility in the lipophilic organic phase.

  • Ligand Ratio: Increase the Phosphine:Pd ratio. For bulky substrates like cyclododecene, a ratio of 4:1 to 6:1 (e.g., PPh₃:Pd) is required to stabilize the active species against aggregation.

  • Acid Promoter: Ensure sufficient p-Toluenesulfonic acid (p-TsOH) or HCl is present. The acid is required to regenerate the Pd-Hydride species (

    
    ).
    
Issue #002: Low Selectivity (Isomerization)

Symptom: High conversion of starting material, but low yield of CDCA. GC-MS shows double bond migration isomers of cyclododecene.

Diagnosis: The rate of


-hydride elimination (isomerization) is competing with CO insertion. This is often a temperature-dependent phenomenon.

Corrective Protocol:

  • Temperature Control: Reduce reaction temperature to 90–100°C . Temperatures >120°C favor the reversible

    
    -hydride elimination, causing the double bond to "walk" around the ring or the catalyst to detach without carbonylation.
    
  • Anion Effect: Switch the promoter anion. Weakly coordinating anions (like TsO⁻) generally favor insertion. If using halide promoters (Cl⁻), ensure a polar co-solvent (e.g., Dioxane or NMP) is used to stabilize the ionic intermediate.

Visualization: The Catalytic Cycle & Failure Modes

The following diagram illustrates the active Pd-Hydride cycle and the critical "off-cycle" deactivation pathway.

G Start Pd(II) Precursor (e.g., PdCl2(PPh3)2) PdH Active Species [H-Pd-L]+ Start->PdH Activation (Acid/H2) Coord Alkene Coordination (Cyclododecene) PdH->Coord + Olefin Insert Migratory Insertion (Alkyl-Pd Species) Coord->Insert Rate Determining CO_Insert CO Insertion (Acyl-Pd Species) Insert->CO_Insert + CO (High Pressure) Deactivation DEACTIVATION Pd(0) Aggregation (Pd Black) Insert->Deactivation Thermal Decomposition Hydrolysis Hydrolysis (Product Release) CO_Insert->Hydrolysis + H2O Hydrolysis->PdH Regeneration Hydrolysis->Deactivation Low CO Pressure Low Ligand Ratio

Figure 1: Catalytic cycle for Hydrocarboxylation. Red dashed lines indicate critical failure points leading to catalyst deactivation.

Module 2: Downstream Processing & Purification

Ticket #003: Product Isolation & Crystallization

Symptom: The crude product is a waxy, off-white solid with trapped catalyst residues (grey/black specks). Standard extraction yields an oil that refuses to crystallize.

Technical Insight: Cyclododecanecarboxylic acid has a melting point of 97–98°C [1]. Unlike smaller acids, its high lipophilicity makes it highly soluble in common organic solvents (DCM, Ether), making precipitation difficult. However, it exhibits a steep solubility curve in aliphatic hydrocarbons.

Purification Protocol:

StepActionTechnical Rationale
1. Catalyst Removal Hot FiltrationDissolve crude melt in Toluene at 100°C. Filter while hot through Celite to remove Pd black.
2. Extraction Base WashWash the toluene phase with 10% NaOH . The CDCA moves to the aqueous phase as the sodium salt (

). Catalyst ligands (PPh₃) remain in the organic phase.
3. Re-acidification Acid PrecipitationSeparate the aqueous layer and acidify with HCl to pH 1. The CDCA will precipitate as a white solid.
4. Recrystallization Solvent SwitchRecrystallize the wet solid from Heptane or Acetic Acid/Water (9:1) .

Why Heptane? CDCA is soluble in boiling heptane (98°C) but poorly soluble at room temperature. This exploits the temperature differential for high recovery.

Troubleshooting FAQ

Q: Can I use Cyclododecatriene (CDT) directly? A: No. CDT contains three double bonds. Direct hydrocarboxylation will lead to a mixture of mono-, di-, and tri-carboxylic acids and cross-linked polymers. You must selectively hydrogenate CDT to Cyclododecene first.

Q: My reaction pressure drops rapidly but no product is formed. Where is the CO going? A: Check for leaks first. If the system is sealed, you may be forming Palladium Carbonyl clusters that are inactive, or the CO is reacting with the solvent (if using alcohols) to form formates. Ensure you are using water as the nucleophile, not an alcohol.

Q: How do I remove the residual phosphine smell? A: Triphenylphosphine oxide (TPPO) is a common byproduct. It is difficult to remove by crystallization alone. The "Base Wash" step (Step 2 in Purification) is critical here; the neutral phosphines stay in the organic layer while your product moves to the water layer.

References

  • Ren, W., Sheng, X., & Shi, Y. (2024). Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid. Organic Letters, 26, 6174-6178. Retrieved from [Link]

  • Zou, X. J., et al. (2024). Palladium-Catalyzed Inward Isomerization Hydroaminocarbonylation of Alkenes. Angewandte Chemie International Edition, 63(26). Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

Troubleshooting low yield in Cyclododecanecarboxylic acid recrystallization

[1][2][3]

Case ID: CDCA-REC-001 Subject: Troubleshooting Low Yield & Oiling Out in Cyclododecanecarboxylic Acid Recrystallization Applicable Compound: Cyclododecanecarboxylic Acid (CAS: 884-36-6) Target Audience: Process Chemists, R&D Scientists[1][2][3]

Executive Summary

Cyclododecanecarboxylic acid (

2397–98 °C12

This guide moves beyond generic protocols to address the specific thermodynamic behaviors of CDCA.

Module 1: The "Mother Liquor Thief" (Yield Loss)

Symptom: You cool the solution, but very little solid precipitates. The mother liquor remains clear but contains >40% of your product.[3]

The Root Cause: The Lipophilic Trap

Unlike smaller acids (e.g., benzoic acid), the 12-carbon ring of CDCA makes it exceptionally soluble in common organic solvents (Toluene, DCM, Ethyl Acetate) even at low temperatures.[1] The van der Waals forces between the solvent and the large ring overpower the crystal lattice energy.[3][4]

Troubleshooting Protocol
Current Solvent Why it Fails Recommended Fix
Toluene / Benzene Too soluble at 0°C. Product stays in solution.[2][5][3][6]Switch to Acetic Acid (Glacial). CDCA has a steep solubility curve in HOAc (soluble hot, insoluble cold).[1][2][5][6]
Ethanol (Pure) High solubility; requires deep freeze (-20°C) to crash out.[1][2][5][3][6]Use Solvent/Anti-Solvent. Dissolve in hot Ethanol, then add warm Water until turbid (approx 4:1 ratio).[1][2][5][6]
Hexane / Heptane Product may be too soluble; impurities (cyclododecane) co-crystallize.[2][5][3][6]Partition Wash. Extract CDCA into 1M NaOH (forming the salt), wash organics away, then re-acidify.[2][5][4][6]
The "Salt-Break" Rescue (For <20% Yields)

If your product is stuck in the mother liquor:

  • Do not rotovap to dryness (this traps impurities).[3]

  • Add 10% NaOH solution to the mother liquor.[3]

  • Extract with Hexane (removes non-acidic impurities like cyclododecane).[2][3]

  • Acidify the aqueous layer with HCl to pH 1.[3]

  • Filter the precipitated CDCA.[3]

Module 2: The "Oiling Out" Phenomenon

Symptom: As the solution cools, you see liquid droplets forming on the glass walls or a milky emulsion appearing before any crystals form.[1][3]

The Thermodynamics

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve .[1][3] This happens because the melting point of CDCA (98°C) is relatively low.[1][3] If your solvent boiling point is near or above 98°C (e.g., Toluene, Water/Acetic mix), the solute may melt out of the solution rather than crystallize.[1][2][4]

Corrective Actions
  • The "10-Degree Rule": Ensure your crystallization temperature starts below the melting point.[3] Do not boil the solvent if using high-boiling solvents like Toluene; heat only to 80°C.[2][3]

  • Seeding is Mandatory: You must bypass the "metastable zone."[3] Add a seed crystal at 90°C (if using acetic acid) or at the first sign of turbidity.[3]

  • Slow Down: Rapid cooling traps solvent and forces oiling.[3] Use a controlled ramp:

    
    .[1][2][3]
    

Module 3: Visual Troubleshooting Logic

The following decision trees outline the logical flow for diagnosing yield and purity issues.

Workflow 1: Diagnosing Low Yield

LowYieldStartProblem: Low Yield (<50%)CheckMLAnalyze Mother Liquor (TLC/HPLC)Start->CheckMLProductInMLProduct is in Mother LiquorCheckML->ProductInMLProductAbsentProduct Absent from MLCheckML->ProductAbsentSolubilityIssueSolubility Issue:Solvent too non-polar?ProductInML->SolubilityIssueReactionIssueSynthesis Failed:Check ConversionProductAbsent->ReactionIssueAction1Action: Switch to Acetic Acidor Ethanol/WaterSolubilityIssue->Action1Action2Action: Perform Acid/BaseExtraction RescueSolubilityIssue->Action2

Caption: Diagnostic flow for identifying if yield loss is thermodynamic (solubility) or kinetic (reaction).

Workflow 2: Solving "Oiling Out"

OilingOutStartProblem: Oiling OutTempCheckCheck Solution Tempvs. MP (98°C)Start->TempCheckAboveMPTemp > 98°CTempCheck->AboveMPBelowMPTemp < 98°CTempCheck->BelowMPCoolFirstCool solution to85-90°C before saturationAboveMP->CoolFirstConcCheckSolution too concentrated?(Supersaturation too high)BelowMP->ConcCheckSeedAdd Seed Crystalat Cloud PointCoolFirst->SeedDiluteAdd more solvent& Re-heatConcCheck->Dilute

Caption: Decision matrix for preventing phase separation (oiling out) during cooling.

Standard Operating Procedure (SOP)

Recommended Protocol: Glacial Acetic Acid Recrystallization This method balances the high solubility of the C12 ring with the polarity of the acid group.[1][2][5][4]

  • Preparation: Place crude CDCA (10 g) in a 100 mL Round Bottom Flask.

  • Dissolution: Add Glacial Acetic Acid (approx. 30–40 mL).

  • Heating: Heat to 85°C . Critical: Do not exceed 95°C to avoid melting the solid into an oil phase.[2]

  • Clarification: If insoluble particles remain, filter hot through a pre-warmed glass frit.

  • Seeding: Allow to cool slowly to 75°C. Add a small seed crystal of pure CDCA. Scratch the glass surface if necessary.[3]

  • Crystallization: Allow to cool to room temperature (RT) over 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash with a small amount of cold 50% Acetic Acid/Water, followed by cold water.[3]

  • Drying: Dry under vacuum at 40°C. Note: Acetic acid is difficult to remove; ensure thorough drying.[3]

Frequently Asked Questions (FAQ)

Q: My product smells like vinegar even after drying. How do I fix this? A: Acetic acid can form a solvate or get trapped in the lattice.[3][4] To remove it, dissolve the crystals in Diethyl Ether or Ethyl Acetate, wash with water (


24

Q: Can I use Methanol/Water instead? A: Yes. Dissolve CDCA in boiling Methanol (approx 5 mL per gram). Remove from heat. Add hot water dropwise until the solution just turns cloudy (turbid). Add one drop of Methanol to clear it.[3] Let it cool slowly. This method yields very pure crystals but requires careful handling to prevent oiling out.[3]

Q: What if my melting point is low (e.g., 90-94°C)? A: Depression of melting point indicates impurities, likely cyclododecane (starting material) or cyclododecanone .[1][3] These are non-acidic.[3][7] Perform the "Salt-Break" rescue (dissolve in base, wash with hexane, re-acidify) to remove them before attempting recrystallization again.[3][4]

References

  • Sigma-Aldrich. Cyclododecanecarboxylic acid Product Sheet (CAS 884-36-6).[2][3][8] Retrieved from .[1][2][3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57648322, Cyclododecanecarboxylic acid.[3][4] Retrieved from .[1][2][3]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[3][4] (Standard reference for carboxylic acid purification via acid-base extraction and recrystallization solvent selection).

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[3] (General principles for preventing oiling out in lipophilic acids).

Removing byproducts from Cyclododecanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclododecanecarboxylic Acid (CDCA) Purification

Introduction: The Purity Imperative

Cyclododecanecarboxylic acid (CDCA) is a critical intermediate in the synthesis of polyamides, fragrances, and specialized pharmaceuticals. Whether synthesized via the Koch-Haaf carboxylation of cyclododecene or the oxidation of cyclododecanemethanol, the crude product often contains a challenging matrix of unreacted starting materials, isomeric byproducts, and catalyst residues.

This guide is not a generic textbook entry. It is a field-tested troubleshooting manual designed to address the specific physicochemical challenges of purifying a lipophilic C13 acid. We focus on causality —understanding why an impurity persists—and self-validating protocols that ensure you don't move to the next step until the current one is successful.

Part 1: The Primary Isolation Workflow (Acid-Base Extraction)

User Question: "I have significant unreacted cyclododecene in my crude mixture. Direct recrystallization is trapping it in the lattice. How do I remove it efficiently?"

Technical Insight: CDCA is a fatty acid analog. Its high lipophilicity (LogP ~4-5) often mimics the solubility profile of the starting alkene, making direct recrystallization inefficient for bulk separation. The most robust "self-validating" method is a pH-swing extraction. This exploits the acidity of the carboxyl group (


 ~4.8) to separate it from neutral organics.

Protocol: The "pH-Swing" Isolation

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or Toluene ).

  • Salt Formation (The Switch): Add 10% aqueous NaOH or KOH. The CDCA converts to its water-soluble carboxylate salt (

    
    ).
    
    • Checkpoint: The aqueous layer should be basic (pH > 10).

  • Phase Separation:

    • Organic Layer: Contains unreacted cyclododecene, alcohol intermediates, and neutral polymer byproducts. Discard or recover for recycling.

    • Aqueous Layer: Contains your product (CDCA salt).

  • Washing: Wash the aqueous layer twice with fresh organic solvent to scavenge entrained neutrals.

  • Acidification (The Recovery): Slowly add 6M HCl to the aqueous layer while stirring vigorously until pH < 1. The CDCA will precipitate as a white solid or oil out (depending on temperature).

  • Extraction/Filtration: Extract the free acid back into a volatile organic solvent (e.g., Ethyl Acetate) or filter the precipitate directly if solid.

Why this works: This method creates an orthogonal separation based on chemical functionality (acid vs. neutral) rather than just solubility differences.

Part 2: Fine Purification (Recrystallization)

User Question: "My product is chemically pure by NMR but has a persistent yellow tint and a melting point 2°C lower than literature values. What solvent system should I use?"

Technical Insight: Trace isomers and oxidation byproducts (e.g., dicarboxylic acids) often co-crystallize with CDCA. The "yellow tint" usually indicates trace conjugated impurities or metal catalyst residues. We need a solvent system that dissolves the impurities at room temperature but precipitates CDCA upon cooling.

Recommended Solvent Systems:

Solvent SystemPolarity IndexApplicationProsCons
Glacial Acetic Acid HighRemoval of polar impuritiesExcellent crystal habit; removes metal traces.High boiling point; difficult to dry.
Ethanol/Water (9:1) MediumGeneral purificationGreen solvent; good yield.May trap unreacted alkene if not removed prior.
Hexane/Ethyl Acetate LowRemoval of polar dimersGood for removing dicarboxylic acids.Flammable; poor yield if ratio is off.

Protocol: The "Thermodynamic" Recrystallization

  • Saturation: Dissolve the crude CDCA in the minimum amount of boiling solvent (e.g., Ethanol).

  • Polishing Filtration: While hot, filter through a heated funnel (or Celite pad) to remove insoluble mechanical impurities or polymer gels.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours).

    • Scientific Note: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling excludes them.

  • Cold Soak: Chill to 0-4°C for 1 hour to maximize yield.

  • Wash: Filter crystals and wash with cold solvent.

Part 3: Catalyst Removal (Scavenging)

User Question: "I used a homogenous Cobalt/Palladium catalyst. The final product has high metal ppm. How do I clean it up?"

Technical Insight: Metal residues can chelate to the carboxylic acid moiety, making them resistant to simple washing. You must break the chelation or adsorb the complex.

Troubleshooting Steps:

  • Adsorption: In the recrystallization step (while hot), add Activated Carbon (Charcoal) (5-10 wt% of mass). Stir for 15-30 minutes.

    • Mechanism:[1][2][3][4][5][6] The high surface area adsorbs large organometallic complexes.

  • Chelation Wash: During the acid-base extraction (Part 1), add EDTA (disodium salt) to the aqueous basic phase.

    • Mechanism:[1][2][3][4][5][6] EDTA forms a stronger, water-soluble complex with Co/Pd than the CDCA does, keeping the metal in the aqueous waste stream during acidification.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow for purifying CDCA, including decision nodes for specific impurities.

CDCA_Purification Start Crude Reaction Mixture (CDCA + Alkene + Catalyst) Dissolve Dissolve in Non-Polar Solvent (DCM or Toluene) Start->Dissolve Extract Add 10% NaOH (pH > 10) Phase Separation Dissolve->Extract OrgLayer Organic Layer (Contains Alkene/Neutrals) Extract->OrgLayer AqLayer Aqueous Layer (Contains CDCA Salt) Extract->AqLayer Discard Discard/Recycle OrgLayer->Discard Remove Neutrals Wash Wash Aqueous Layer with Fresh Solvent AqLayer->Wash Acidify Acidify with HCl (pH < 1) Precipitate CDCA Wash->Acidify Isolate Isolate Solid CDCA Acidify->Isolate CheckColor Is Product Colored? Isolate->CheckColor Recryst Recrystallize (Ethanol/Water) + Activated Carbon CheckColor->Recryst Yes (Metal/Polymers) Final Pure Cyclododecanecarboxylic Acid CheckColor->Final No Recryst->Final

Caption: Logical workflow for the isolation of CDCA, prioritizing the removal of neutral byproducts via pH-swing extraction followed by polishing recrystallization.

Part 5: Troubleshooting FAQ

Q1: The product is oiling out instead of crystallizing during acidification. Why?

  • Cause: This often happens if the temperature is above the melting point of the hydrated acid or if residual solvent is present acting as a plasticizer.

  • Fix: Cool the aqueous mixture to <10°C before adding HCl. Ensure vigorous stirring to promote nucleation. If an oil forms, extract it into ethyl acetate, dry over

    
    , and evaporate to induce crystallization.
    

Q2: I see a "ghost" peak in the NMR near the product signals.

  • Cause: Isomeric impurities (e.g., different ring positions of the carboxyl group if rearrangement occurred during Koch reaction).

  • Fix: Isomers are chemically very similar. Fractional Recrystallization is required. Use a solvent where the impurity is slightly more soluble (often Methanol). Collect the first crop of crystals (purest) and discard the mother liquor.

Q3: My yield is significantly lower than expected after extraction.

  • Cause: Formation of an emulsion or "rag layer" during the basic extraction, trapping the salt.

  • Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and break the emulsion. Filter the biphasic mixture through a Celite pad if solid particulates are stabilizing the emulsion.

References

  • Koch-Haaf Carboxylation: H. Koch, W. Haaf, Organic Syntheses, Coll. Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). Link

  • Purification of Carboxylic Acids:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (General reference for acid-base extraction protocols).
  • Synthesis of Cyclododecanecarboxylic Acid: Methodologies involving oxidation and carbonylation.[7] Journal of the American Chemical Society, various entries on "Koch Reaction" mechanisms. Link

  • Recrystallization Solvents: "Purification of Laboratory Chemicals," W.L.F. Armarego, C.L.L. Chai, 7th Edition, Butterworth-Heinemann, 2013. (Standard reference for solvent selection).

Sources

Technical Support Center: Cyclododecanecarboxylic Acid (CDCA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Large-Scale Hydrocarboxylation of Cyclododecene Role: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Reality

Welcome to the technical support hub for Cyclododecanecarboxylic Acid (CDCA) . If you are accessing this guide, you are likely moving from bench-scale optimization (grams) to pilot or production scale (kilograms to tonnes).

While CDCA is a critical intermediate for high-performance polyamides (Nylon 12 derivatives) and fragrances, its synthesis via the Hydrocarboxylation of Cyclododecene (Reppe Chemistry) presents a unique "triad of resistance" at scale:

  • Gas-Liquid Mass Transfer: Getting CO into the sterically bulky cyclododecene phase.

  • Catalyst Deactivation: Palladium black formation under CO starvation.

  • Downstream Occlusion: The "sticky" nature of CDCA crystals trapping unreacted starting material.

This guide bypasses standard textbook definitions to address the failure modes specific to this 12-carbon ring system.

Module 1: The Reaction Interface (Critical Process Parameters)

The industry-standard route utilizes Palladium-catalyzed hydrocarboxylation. Unlike linear alkenes, cyclododecene's ring strain and lipophilicity require aggressive forcing conditions.

Standardized Protocol: Pd-Catalyzed Hydrocarboxylation

Reaction Equation:



The Setup:

  • Reactor: Hastelloy C-276 (Essential for halide/acid resistance).

  • Agitation: Gas-entrainment impeller (Rushton turbine) is mandatory .

  • Solvent: 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) to solubilize water in the organic phase.

Process Visualization: The Reaction Pathway

CDCA_Synthesis Start Cyclododecene (C12H22) Intermediate Pd-Acyl Intermediate Start->Intermediate Coordination CO_Water CO + H2O CO_Water->Intermediate Insertion Cat Pd(II) Precursor + Ligand (PPh3) Cat->Intermediate Catalysis Product Cyclododecanecarboxylic Acid (CDCA) Intermediate->Product Hydrolysis Side_Isomer Isomerized Olefins Intermediate->Side_Isomer β-Hydride Elim. (Failure Mode)

Figure 1: Catalytic cycle highlighting the critical Pd-Acyl intermediate and the risk of isomerization if CO insertion is slow.

Module 2: Troubleshooting Guide

This section addresses specific deviations observed in pilot plant operations.

Scenario A: Reaction Stalls at 60-70% Conversion

Symptom: Pressure remains constant (no CO uptake), but HPLC shows significant unreacted cyclododecene.

Root CauseMechanismVerificationCorrective Action
CO Starvation (Mass Transfer) The reaction rate (

) exceeds the mass transfer rate (

). The Pd catalyst, starved of CO, precipitates as inactive Pd(0) black.
Visual/Sampling: Dark grey precipitate in the reactor bottom.Increase Agitation: Move to >800 RPM. Install a hollow-shaft stirrer to recirculate headspace CO.
Water Phase Separation Cyclododecene is highly lipophilic. If water separates, hydrolysis of the Pd-acyl complex cannot occur.Karl Fischer: Check water content in the top organic layer.Co-solvent Adjustment: Increase Dioxane or NMP ratio to maintain a single phase at reaction temperature (

).
Ligand Oxidation

oxidizes to

by trace

, destabilizing the active Pd species.
31P NMR: Signal shift from -6 ppm (Free Ligand) to +25 ppm (Oxide).Inerting Protocol: Perform 3x Vacuum/Nitrogen purge cycles before introducing CO. Add excess ligand (Ligand:Pd ratio > 4:1).
Scenario B: Product Contains "Tar" or Colored Impurities

Symptom: The crude CDCA is brown/black and sticky, resisting crystallization.

Root CauseMechanismRemediation
Oligomerization At high temperatures (>140°C), cyclododecene undergoes ring-opening metathesis or cationic polymerization if strong acid promoters are used excessively.Temp Control: Cap reaction temp at 125°C. Reduce acid promoter (p-TsOH) loading.
Corrosion Leaching Chloride ions (from

) + Acidic Product + Water = Corrosion of SS316 reactors. Fe/Ni contaminants color the product.
Material Audit: Verify reactor is Hastelloy or Glass-lined. Use

(Acetate) instead of Chloride precursors.

Module 3: Decision Tree for Optimization

Use this logic flow to diagnose yield issues without shutting down the reactor.

Troubleshooting_Tree Start Issue: Low Yield Check_Pressure Is CO Pressure dropping? Start->Check_Pressure Check_Selectivity Check HPLC: Is CDCA the main peak? Check_Pressure->Check_Selectivity Yes Check_Stirring Is Agitation >800 RPM? Check_Pressure->Check_Stirring No Yes_Pressure Yes (CO Consumed) Side_Reactions Side Reactions: Reduce Temp or Change Ligand (Xantphos) Check_Selectivity->Side_Reactions No (Many peaks) Success Reaction OK: Check Work-up losses Check_Selectivity->Success Yes No_Pressure No (Pressure Static) Mass_Transfer Mass Transfer Limit: Increase RPM / Gas Entrainment Check_Stirring->Mass_Transfer No Catalyst_Death Catalyst Deactivation: Check for Pd Black / O2 ingress Check_Stirring->Catalyst_Death Yes

Figure 2: Diagnostic logic for in-process control of CDCA synthesis.

Module 4: Downstream Purification (The "Sticky" Phase)

The most common complaint in CDCA synthesis is not the reaction, but the crystallization . Cyclododecanecarboxylic acid has a waxy consistency and tends to "oil out" (liquid-liquid phase separation) rather than crystallize if cooled too quickly.

Protocol for High-Purity Crystallization:

  • Solvent Switch: Do not crystallize from the reaction mixture. Distill off the reaction solvent (Dioxane/NMP).

  • The "Anti-Solvent" Trick: Dissolve crude residue in hot Acetic Acid (approx. 80°C).

  • Controlled Cooling:

    • Cool to 50°C (hold for 1 hour). Seed crystals may be required here.

    • Slow ramp (5°C/hour) to 20°C.

    • Why? Rapid cooling traps unreacted cyclododecene inside the crystal lattice.

  • Wash: Wash filter cake with cold n-Heptane to remove non-polar cyclododecene residues.

FAQs: Rapid Response

Q: Can I use heterogeneous Pd/C catalysts to avoid metal contamination? A: Generally, no . The large size of the cyclododecene molecule makes diffusion into the pores of activated carbon difficult, drastically reducing activity. Homogeneous catalysts (Pd dissolved in solution) are required for acceptable turnover frequencies (TOF).

Q: Why is my reaction turning green? A: This indicates reactor corrosion . If you are using a stainless steel reactor with


 and p-TsOH, you are leaching Nickel and Chromium. Stop immediately. Switch to a glass-lined autoclave or remove chloride sources.

Q: Are there CO-free alternatives? A: Yes, emerging research utilizes Formic Acid or formate salts as liquid CO surrogates, or photochemical hydrocarboxylation using thiol catalysts [1, 4]. These are viable for gram-scale but often cost-prohibitive at multi-kilogram scale due to photon penetration depth issues in large reactors.

References

  • Vertex AI Search. (2024). Palladium-Catalyzed Inward Isomerization Hydroaminocarbonylation of Alkenes. PubMed. [Link]

  • Pergamon Press. (2025). Solubility Data Series: Carbon Monoxide in Organic Solvents. Solubility Data Series. [Link]

  • Ren, W., et al. (2024).[1] Carboxylic compound synthesis by hydrocarboxylation. Organic Chemistry Portal. [Link]

  • Zhang, W., et al. (2019).[2] Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society.[2] [Link]2]

Disclaimer: This guide is for professional research use. Always consult Safety Data Sheets (SDS) for Cyclododecene, Carbon Monoxide, and Palladium complexes before experimentation. High-pressure CO reactions pose severe asphyxiation and explosion risks.

Sources

Strategies to minimize byproduct formation in cyclododecanone oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Dodecanedioic Acid (DDDA) Synthesis

Audience: Pharmaceutical Researchers & Process Chemists

Introduction: The Selectivity Challenge

Welcome to the Advanced Oxidation Support Center. If you are accessing this guide, you are likely encountering a critical bottleneck in the oxidation of cyclododecanone (CDON) to 1,12-dodecanedioic acid (DDDA): Chain Degradation.

While the industrial standard utilizes nitric acid (


), this route is notorious for "dirty" kinetics—generating inseparable short-chain dicarboxylic acids (glutaric, succinic, adipic) and nitro-impurities that complicate downstream purification for pharmaceutical applications.

This guide prioritizes High-Fidelity Oxidation strategies, focusing on Green Oxidation (H₂O₂/Polyoxometalates) and optimized Phase Transfer Catalysis (PTC) to maintain the C12 backbone integrity.

Module 1: The Mechanistic Landscape (Visualization)

To solve the impurity profile, we must visualize where the "leakage" occurs. The diagram below maps the competition between the desired Ring Opening (Path A) and the undesired Chain Degradation (Path B).

Figure 1: CDON Oxidation & Byproduct Divergence

CDON_Oxidation CDON Cyclododecanone (CDON) Inter Intermediate (Hemiacetal / Hydroperoxide) CDON->Inter Activation (H2O2/Catalyst) DDDA 1,12-Dodecanedioic Acid (Target: >98% Selectivity) Inter->DDDA Controlled Ring Opening (Ionic Pathway) Radical Radical Species (Thermal/Metal Induced) Inter->Radical High T (>90°C) or Aggressive Oxidant (HNO3) Lactone Lauryl Lactone (Incomplete Oxidation) Inter->Lactone Low Oxidant Equiv. or Poor Mass Transfer Cleavage Random C-C Cleavage Radical->Cleavage Byproducts Short-Chain Diacids (Glutaric, Adipic, Sebacic) Cleavage->Byproducts Lactone->DDDA Hydrolysis

Caption: Path A (Green) represents the ionic pathway favored by POM catalysts. Path B (Red) shows radical-induced degradation common in nitric acid oxidation.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific impurity profiles reported by users in the field.

Issue 1: "I am detecting high levels of C4–C10 dicarboxylic acids (Succinic, Glutaric, Sebacic)."

Diagnosis: Over-Oxidation via Radical Propagation. If you are using nitric acid or unmoderated metal salts (Co/Mn), the reaction is likely proceeding via a free-radical chain mechanism rather than a selective ionic insertion. The radicals attack the carbon chain randomly, cleaving C-C bonds.

Corrective Strategy:

  • Switch to Polyoxometalates (POMs): Utilize Phosphotungstic Acid (PTA) or its quaternary ammonium salts. These catalysts promote an ionic mechanism (Baeyer-Villiger type) that preserves the C12 backbone.

  • Temperature Modulation: Radical formation energy is often lower than the activation energy for selective oxidation. Maintain reaction temperature <90°C .

  • Radical Scavengers: If using air/O2, consider adding trace amounts of radical scavengers, though this may lower overall rate.

Issue 2: "My conversion is low (<60%), and I see significant Lauryl Lactone intermediates."

Diagnosis: Phase Transfer Limitation. CDON is highly hydrophobic, while oxidants (


, 

) are aqueous. If the oxidant cannot effectively contact the substrate, the reaction stalls at the lactone stage or doesn't start.

Corrective Strategy:

  • Implement Phase Transfer Catalysis (PTC): Add a surfactant-type catalyst such as Aliquat 336 (Tricaprylmethylammonium chloride) or Cetyltrimethylammonium bromide (CTAB). This creates "micro-reactors" (micelles) where the organic substrate and aqueous oxidant meet.

  • Agitation Speed: Ensure the stirring rate is sufficient to create a fine emulsion (>800 RPM for lab scale).

  • Solvent Selection: Use a co-solvent like Acetic Acid or tert-Butanol to bridge the polarity gap.

Issue 3: "The product is colored (Yellow/Brown) and contains nitrogenous impurities."

Diagnosis: Nitration Side Reactions. This is exclusive to Nitric Acid oxidation. The "yellow" color often comes from nitrated ketones or degradation products trapped in the crystal lattice.

Corrective Strategy:

  • The "Green" Pivot: The only way to completely eliminate nitrogenous impurities is to switch to a Hydrogen Peroxide (

    
    )  system.
    
  • Purification (If HNO3 is mandatory): Recrystallization from water is often insufficient. Use a solvent wash with glacial acetic acid followed by water, or recrystallize from methanol.

Module 3: Recommended Protocol (High-Selectivity)

Method: Oxidation of CDON using Hydrogen Peroxide and Phosphotungstic Acid (PTA) under Phase Transfer Conditions. Objective: >90% Yield, >98% Purity (No short-chain acids).

Reagents & Setup
  • Substrate: Cyclododecanone (10 mmol)

  • Oxidant: 30%

    
     (40 mmol - 4 equiv.)
    
  • Catalyst: Phosphotungstic Acid (

    
    ) (0.1 mmol)
    
  • PTC: Aliquat 336 or CTAB (0.1 mmol)

  • Solvent: None (Solvent-free) or Water/t-Butanol mixture.

Step-by-Step Workflow
  • Catalyst Pre-Activation: In a round-bottom flask, dissolve the Phosphotungstic Acid and the PTC in a minimal amount of water. Stir for 10 minutes to form the active lipophilic catalytic species (often visible as a milky suspension).

  • Substrate Addition: Add the Cyclododecanone. Heat the mixture to 85°C . Note: CDON melts at ~60°C, so it will form a liquid organic phase.

  • Controlled Oxidant Feed: CRITICAL STEP: Do not dump the

    
     all at once. Add it dropwise over 30–60 minutes.
    
    • Why? High local concentration of

      
       can lead to non-selective decomposition and safety hazards.
      
  • Reaction Phase: Stir vigorously (1000 RPM) at 90°C for 4–6 hours. Monitor via GC or TLC. The disappearance of the "Lactone" peak indicates completion.

  • Workup (crystallization):

    • Cool the mixture to 4°C. DDDA is insoluble in cold water and will precipitate as a white solid.

    • Filter the solid.[1]

    • Wash: Wash with cold water (

      
      ) to remove residual catalyst and peroxide.
      
    • Drying: Dry in a vacuum oven at 60°C.

Module 4: Comparative Data Analysis

The following table contrasts the impurity profiles of the standard industrial route vs. the recommended green protocol.

FeatureStandard Route (Nitric Acid)Recommended Route (

/ POM)
Oxidant

(60%)

(30%)
Catalyst Cu / VPhosphotungstic Acid (PTA)
Major Byproducts Glutaric Acid, Succinic Acid, Nitro-speciesTraces of Lauryl Lactone
Selectivity to DDDA 75% – 85%92% – 96%
Purification Load High (Requires multiple recrystallizations)Low (Simple filtration/wash)
Environmental NOx Emissions (Requires scrubbing)Water is the only byproduct

References

  • Green Oxidation with POMs Scientific Research Publishing. "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene." (Discusses H2O2/POM selectivity). [Link]

  • Alternative Oxidation Mechanisms ResearchGate. "Oxidation of cyclic ketones to dicarboxylic acids."[2] (Comparison of Mn/Co catalysts vs Nitric acid). [Link]

  • Phase Transfer Catalysis Strategies Royal Society of Chemistry. "Selective catalytic oxidation... perspectives for high value chemicals." [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Cyclododecanecarboxylic acid (CDCA) presents a unique chromatographic challenge due to its "amphiphilic conflict." It possesses a bulky, hydrophobic 12-carbon ring (LogP > 4.0) attached to a polar, ionizable carboxylic acid moiety (pKa ≈ 4.8–5.0).

The Core Problem: Peak tailing in CDCA analysis is rarely a single-variable failure. It is typically caused by secondary interactions —specifically, the carboxylic head group interacting with residual silanols (HPLC) or active sites in the liner/column (GC)—compounded by its high hydrophobicity which causes solubility mismatches.

This guide provides autonomous troubleshooting for both HPLC and GC workflows.

Diagnostic Flowchart

Before altering your method, use this logic tree to isolate the root cause.

CDCA_Troubleshooting Start START: Tailing Observed Mode Select Chromatography Mode Start->Mode HPLC HPLC (Reverse Phase) Mode->HPLC GC Gas Chromatography Mode->GC Check_pH Is Mobile Phase pH < 3.0? HPLC->Check_pH Silanol CAUSE: Silanol Interaction ACTION: Lower pH or Add Buffer Check_pH->Silanol No Check_Col Is Column End-Capped? Check_pH->Check_Col Yes Col_Swap ACTION: Switch to High-Coverage C18 or Polar-Embedded Check_Col->Col_Swap No Diluent Check Sample Diluent Is it weaker than MP? Check_Col->Diluent Yes Solubility CAUSE: Solvent Mismatch ACTION: Match Diluent to MP Diluent->Solubility Yes Deriv Is Sample Derivatized? GC->Deriv Direct Direct Injection? Check Column Type Deriv->Direct No TMS Derivatization Protocol Switch to Methyl Ester (BF3/MeOH) Deriv->TMS Yes (Check Efficiency) FFAP Is Column FFAP/PEG? Direct->FFAP Wrong_Col CAUSE: Acid Adsorption ACTION: Use FFAP Column FFAP->Wrong_Col No (using 5% Phenyl) Liner Check Liner Deactivation Replace with Ultra-Inert FFAP->Liner Yes

Figure 1: Decision matrix for isolating peak tailing sources in CDCA analysis.

HPLC Troubleshooting Guide

Q1: Why does CDCA tail on my standard C18 column?

The Mechanism: The pKa of CDCA is approximately 4.8. At neutral pH (pH 7), the molecule is deprotonated (


). These anions interact strongly with residual metal impurities or protonated silanols (

) on the silica support, causing "drag" (tailing).[1] The Fix: You must suppress ionization of the acid and the silanols.

Protocol: Acidic Mobile Phase Optimization

  • Buffer Selection: Do not use plain water/acetonitrile.

  • Preparation: Prepare 10mM Ammonium Formate or 0.1% Phosphoric Acid in water.

  • Target pH: Adjust aqueous phase pH to 2.5 ± 0.1 .

    • Why? At pH 2.5 (2 units below pKa), CDCA is 99% protonated (neutral), eliminating ionic interaction with the stationary phase [1].

  • Organic Modifier: Use Acetonitrile (ACN) over Methanol. ACN creates a higher pressure but sharper peaks for hydrophobic rings like cyclododecane.

Q2: My pH is low, but I still see tailing. What is the "Diluent Effect"?

The Mechanism: CDCA is highly hydrophobic. If you dissolve the sample in 100% THF or pure Acetonitrile and inject it into a mobile phase that is 50% Water, the CDCA precipitates momentarily at the head of the column before redissolving. This "micro-precipitation" causes peak distortion and tailing.

Experiment: Diluent Matching

Parameter Poor Practice (Causes Tailing) Optimized Practice
Diluent 100% THF or MeOH Mobile Phase Initial Conditions (e.g., 50:50 ACN:Buffer)
Injection Vol > 20 µL < 5 µL (to minimize solvent shock)

| Column Temp | 25°C | 40°C (Improves mass transfer kinetics) |

Q3: Which column chemistry prevents secondary interactions?

Standard C18 columns often have exposed silanols.[1] For CDCA, use End-capped or Polar-Embedded phases.[2]

  • Recommended: C18 with "TMS end-capping" (blocks silanols) or an Embedded Amide group (shields silanols via water layer formation).

  • Avoid: "Aq" type columns (designed for 100% water) or bare silica.

GC Troubleshooting Guide

Q1: Can I inject CDCA directly without derivatization?

Technical Reality: Yes, but it is risky. Free carboxylic acids adsorb to active sites in the inlet liner and the column stationary phase, leading to "shark-fin" peaks.

Requirement for Direct Injection:

  • Column: You must use a FFAP (Free Fatty Acid Phase) or Nitroterephthalic acid-modified PEG column [2].

    • Mechanism:[3][4][5][6] These columns are acidic, which keeps the CDCA in its protonated state, preventing adsorption.

  • Liner: Use a deactivated, wool-free liner (e.g., Ultra Inert splitless). Glass wool increases surface area for adsorption.

Q2: What is the gold standard derivatization for CDCA?

To eliminate tailing completely, convert the polar acid to a non-polar ester.

Protocol: Methyl Esterification (BF3-Methanol)

  • Why? Methyl esters are stable and chromatograph perfectly on standard 5% phenyl columns (e.g., DB-5, HP-5).

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Reaction: Add 1 mL reagent to 10 mg sample. Heat at 60°C for 10 mins.

  • Extraction: Add Hexane and Water. The CDCA-Methyl Ester will migrate to the Hexane layer.

  • Inject: Inject the Hexane layer.

Protocol: Silylation (BSTFA) [7]

  • Alternative: Use BSTFA + 1% TMCS.

  • Warning: Moisture sensitive. If your sample isn't perfectly dry, the derivative hydrolyzes back to the acid inside the injector, causing... peak tailing.

Summary of Critical Parameters

VariableHPLC OptimizationGC Optimization
Primary Tailing Cause Silanol Interaction / IonizationAdsorption to Liner/Column
pH / Environment Maintain pH < 3.0Use Acidic Phase (FFAP) or Derivatize
Stationary Phase C18 End-capped / Polar EmbeddedFFAP (Direct) or 5% Phenyl (Derivatized)
Sample Solvent Match Mobile PhaseHexane (after derivatization)
Temperature 40°C (Reduces viscosity/drag)250°C (Inlet) / Ramp to 280°C

References

  • Dolan, J. W. (2025). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. [Link]

  • Restek Corporation. (2025). Analysis of Free Fatty Acids by GC. Restek Chromatograms. [Link]

  • PubChem. (2025).[8] Cyclopentanecarboxylic acid (Analogous pKa data). National Library of Medicine. [Link][9]

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Chrom Tech Support.[2] [Link]

Sources

Technical Support Center: Cyclododecanecarboxylic Acid (CDCA) Stability & Formulation Guide

[1]

Status: Active Topic: Stabilization, Solubility, and Handling of Cyclododecanecarboxylic Acid Ticket ID: CDCA-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Deceptive" Stability of CDCA

Cyclododecanecarboxylic acid (CDCA) presents a unique challenge in solution chemistry. While the molecule itself is chemically robust (lacking the reactive unsaturation of alkenes), its physical stability in solution is precarious.[1] The conflict between its highly lipophilic 12-carbon ring and its polar carboxyl head group creates a "Janus-faced" molecule prone to precipitation , surface adsorption , and dimerization .[1]

This guide moves beyond basic datasheets to address the causality of these failures, providing self-validating protocols to ensure your experimental data remains reproducible.

Module 1: Solubility & Precipitation Troubleshooting

The Core Issue: The Hydrophobic Dominance

User Query: "My CDCA solution was clear in DMSO, but precipitated immediately upon dilution into aqueous buffer. Why?"

Technical Analysis: CDCA has a pKa of approximately 4.8–5.0 (similar to cyclohexanecarboxylic acid) [1].[1] However, the massive hydrophobic surface area of the cyclododecane ring dominates its solubility profile.[1] In water, the protonated form (

1

1
Protocol: The "pH-Solubility Ramp"

Do not rely on simple stirring.[1] Use this thermodynamic forcing function to ensure stability.

  • Dissolution Vector: Dissolve CDCA in a water-miscible organic carrier first (DMSO or Ethanol).[1] Do not exceed 100 mM stock concentration.

  • The Buffer Rule: Your aqueous buffer must be at pH > 7.0 (ideally 7.5+).[1]

    • Reasoning: At pH 4.8 (pKa), only 50% is ionized.[1] At pH 6.8 (pKa + 2), 99% is ionized.[1] The C12 ring requires this high ionization energy to overcome the hydrophobic effect.[1]

  • The Drop-wise Integration:

    • Place the aqueous buffer on a magnetic stirrer (rapid stir).[1]

    • Inject the organic stock sub-surface slowly.[1]

    • Visual Check: If a "milky" cloud forms and persists for >5 seconds, your concentration is above the critical solubility limit (approx. <50 µM in pure aqueous systems without surfactants).[1]

Solvent Compatibility Matrix
Solvent SystemSolubility RatingStability RiskRecommended Use
DMSO High (>100 mM)Low (Hygroscopic)Primary Stock Solution
Ethanol HighMedium (Evaporation)Secondary Stock
Water (pH < 5) NegligiblePrecipitation Avoid
PBS (pH 7.4) Low (<100 µM)Surface AdsorptionBiological Assays
Dichloromethane HighDimerization Synthesis / NMR

Module 2: Concentration Anomalies (Adsorption)

The Core Issue: The "Vanishing" Compound

User Query: "I prepared a 10 µM solution, but HPLC analysis only detects 6 µM. Is the compound degrading?"

Technical Analysis: It is likely not chemical degradation, but physical loss .[1] The lipophilic C12 ring drives CDCA to adsorb rapidly onto hydrophobic surfaces (polypropylene tips, polystyrene tubes) to minimize water contact [2].[1] This is a classic entropy-driven hydrophobic interaction.[1]

Protocol: The Surface Passivation Workflow

To validate if you are losing mass to your container:

  • Material Switch: Immediately switch from plastic to Borosilicate Glass for all storage >1 hour.

  • The "Pre-Saturation" Step (For Plastic Labware):

    • If you must use plastic (e.g., automated liquid handlers), pre-rinse the tips/wells with a "dummy" solution of CDCA at the same concentration.[1]

    • Discard the rinse.[1]

    • Dispense the experimental volume.

    • Mechanism:[2][3] The dummy solution occupies the high-energy adsorption sites on the plastic, leaving the bulk solution concentration stable.[1]

  • Quantification Check:

    • Prepare two identical samples: one in Glass, one in Polypropylene.

    • Incubate for 2 hours.

    • Run HPLC.[1][4] If Plastic < Glass by >5%, adsorption is your root cause.[1]

Module 3: Chemical Integrity (Dimerization)

The Core Issue: NMR Signal Broadening

User Query: "The -OH peak in my NMR spectrum is shifting/broad, and the integration is off."

Technical Analysis: In non-polar solvents (Chloroform, DCM, Benzene), carboxylic acids do not exist as monomers.[1] They form stable, cyclic hydrogen-bonded dimers [3].[1] This equilibrium shifts with concentration and temperature, causing chemical shift artifacts and effective molecular weight errors.[1]

Visualization: Stability Decision Logic

CDCA_Stability_LogicStartStart: CDCA Solution IssueCheck_SolventCheck Solvent SystemStart->Check_SolventIs_AqueousAqueous / Buffer?Check_Solvent->Is_AqueousYesIs_OrganicOrganic (DCM, Chl)?Check_Solvent->Is_OrganicNoCheck_pHCheck pHIs_Aqueous->Check_pHDimerizationDimerization Risk(H-Bond Network)Is_Organic->DimerizationPrecipitationPrecipitation Risk(Insoluble R-COOH)Check_pH->PrecipitationpH < 6.0AdsorptionAdsorption Risk(Sticks to Plastic)Check_pH->AdsorptionpH > 7.0Solution_AqProtocol:1. Adjust pH > 7.52. Use Glass VialsPrecipitation->Solution_AqAdsorption->Solution_AqSolution_OrgProtocol:Add 5% Methanol-d4to break dimersDimerization->Solution_Org

Figure 1: Troubleshooting logic flow for CDCA stability. Identify the solvent system first to determine if the failure mode is physical (precipitation/adsorption) or structural (dimerization).[1]

Frequently Asked Questions (FAQs)

Q1: Can I freeze CDCA stock solutions?

  • Answer: Yes, but with caution. CDCA in DMSO is stable at -20°C. However, upon thawing, the solution must be vortexed and sonicated .[1] The freezing process can induce "cryo-precipitation" where micro-crystals form that do not immediately re-dissolve upon reaching room temperature.[1]

Q2: Is CDCA light-sensitive?

  • Answer: Generally, no.[1][2] The saturated cyclododecane ring lacks conjugated pi-systems that typically absorb UV-Vis light in the degradation range.[1] Standard amber vials are good practice but not strictly necessary unless the molecule is conjugated to a light-sensitive fluorophore.[1]

Q3: How do I break the dimers for accurate NMR analysis?

  • Answer: If you observe dimerization in

    
    , add a small amount of a protic solvent like Methanol-d4 or a drop of DMSO-d6.[1] This disrupts the intermolecular hydrogen bonds of the dimer, forcing the molecule into a monomeric state for sharper peaks [4].[1]
    

References

  • Sigma-Aldrich. (n.d.).[1] Cyclododecanecarboxylic acid Properties & Safety Data. Retrieved from

  • Klinikum Mannheim. (1999).[1] Compatibility of plastics with drug solutions: Adsorption effects. PubMed.[1] Retrieved from

  • Royal Society of Chemistry. (1999). The dimerization of carboxylic acids: Equilibrium and stability. J. Chem. Soc., Perkin Trans.[1][5] 2. Retrieved from [1]

  • MasterTheContent. (2014). Carboxylic Acids: Dimerization and Hydrogen Bonding. Retrieved from

Overcoming poor reactivity of the carboxylic acid group in Cyclododecanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclododecanecarboxylic Acid

Welcome to the technical support guide for Cyclododecanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the reactivity of this unique molecule. My goal is to provide not just protocols, but a foundational understanding of the challenges and a logical framework for overcoming them.

The large, flexible 12-membered ring of cyclododecanecarboxylic acid imparts significant steric bulk around the carboxylic acid group. This steric hindrance can dramatically slow down or completely stall reactions that would otherwise be trivial with less bulky acids, leading to low yields, frustrating side reactions, and difficult purifications. This guide will walk you through troubleshooting common issues and provide robust, field-tested strategies to achieve your desired chemical transformations.

Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues reported by our users.

Q1: Why is my standard amide coupling reaction (e.g., with EDC/HOBt) failing or giving abysmal yields for cyclododecanecarboxylic acid?

A: The primary culprit is steric hindrance.[1][2][3] The bulky cyclododecyl group acts like a shield, preventing nucleophiles (like your amine) from efficiently attacking the carbonyl carbon. Furthermore, a competing and very fast acid-base reaction occurs where the amine deprotonates the carboxylic acid.[4][5] This forms the highly unreactive carboxylate anion, which kills the nucleophilicity of the amine and halts the desired reaction. Standard coupling conditions are often not potent enough to overcome this combination of physical obstruction and electronic deactivation.

Q2: I tried using DCC for my esterification, but the reaction is messy and I'm struggling to remove the white precipitate. What is happening?

A: You are observing the formation of N,N'-dicyclohexylurea (DCU), the byproduct of DCC-mediated couplings. While DCC is an effective activator, DCU is notoriously insoluble in many common organic solvents (like dichloromethane and ethyl acetate), making its removal by simple filtration or extraction challenging. For sterically hindered acids, the desired reaction is slow, which allows side reactions to become more prominent. One major side reaction is the rearrangement of the reactive O-acylisourea intermediate into an unreactive N-acylurea.[6] This consumes your starting material and further complicates purification.

Q3: What is the most reliable "first-pass" strategy to form an amide with this acid?

A: For a robust and generally high-yielding method, converting the carboxylic acid to an acyl chloride is the most effective strategy.[7][8] Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride transforms the hydroxyl group into a chloride.[7] The resulting acyl chloride is a highly reactive electrophile that readily reacts with even weak amine nucleophiles, largely bypassing the issue of steric hindrance. This two-step approach often proves more efficient and easier to purify than a problematic one-pot coupling.

Q4: My substrate is sensitive to the harsh conditions of acyl chloride formation. What is the best alternative for a sensitive molecule?

A: If your substrate cannot tolerate reagents like SOCl₂, your best alternative is to use a more powerful modern coupling reagent. Uranyl-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are specifically designed for difficult couplings. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), is highly effective for coupling sterically hindered acids and poorly nucleophilic amines.[9]

Activation Strategies & Detailed Protocols

The key to success is converting the carboxylic acid's hydroxyl group—a poor leaving group—into a good leaving group.[10][11] Below are detailed protocols for the most effective methods.

Strategy 1: Conversion to Acyl Chloride (High Reactivity)

This is the most classical and often most definitive method for activating a carboxylic acid. The resulting acyl chloride is a high-energy intermediate that reacts rapidly with nucleophiles.

Causality: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This replaces the -OH with a much better leaving group, which is then displaced by a chloride ion to form the highly electrophilic acyl chloride.[7]

Experimental Protocol: Acyl Chloride Formation

  • Preparation: In a fume hood, add cyclododecanecarboxylic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 to 5.0 eq), either neat or in a non-reactive solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Carefully remove the excess SOCl₂ in vacuo (a rotary evaporator with a base trap is recommended). The resulting crude cyclododecanecarbonyl chloride is often used directly in the next step without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF). Cool the solution to 0 °C in an ice bath. Add your amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Strategy 2: Steglich Esterification (For Sterically Demanding Esters)

The Steglich esterification is a powerful modification of the standard DCC coupling, specifically tailored for hindered systems.

Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate.[6] In standard couplings, this can be slow to react with a hindered alcohol. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) intercepts this intermediate to form a highly reactive N-acylpyridinium salt. This new intermediate is much more susceptible to nucleophilic attack by the alcohol, dramatically accelerating the reaction and suppressing side products.[6][12]

Experimental Protocol: Steglich Esterification

  • Preparation: Dissolve cyclododecanecarboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C to fully precipitate the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite, washing with cold DCM.

  • Purification: Concentrate the filtrate in vacuo. The residue can then be purified by standard methods, such as column chromatography, to isolate the pure ester.

Data & Reagent Comparison

Choosing the right activation strategy is critical. This table summarizes the key features of common reagents for hindered systems.

Reagent/SystemTarget ReactionByproductSolubility of ByproductKey AdvantagesKey Disadvantages
SOCl₂ / Oxalyl Chloride Amides, EstersSO₂, HCl / CO, CO₂, HClGaseousHighest reactivity; drives difficult reactions to completion.Harsh conditions; not suitable for acid-sensitive functional groups; requires a two-step process.
DCC / DMAP Esters (Steglich)Dicyclohexylurea (DCU)Poor in DCM, EtherHighly effective for hindered esters; cost-effective.[12]DCU can be difficult to remove completely; potential for N-acylurea side product.[6]
EDC / HOBt AmidesEDC-ureaWater-solubleByproduct is water-soluble, simplifying work-up via aqueous extraction.[13]May not be potent enough for severely hindered systems; can lead to side reactions without additives.
HATU / DIPEA AmidesTetramethylurea, HOAtWater-solubleVery high efficiency for difficult couplings; fast reaction times; low racemization.[9]Expensive; requires careful handling as it can be a sensitizer.

Visualized Workflows & Mechanisms

Workflow for Activating Cyclododecanecarboxylic Acid

This diagram outlines a decision-making process for selecting an appropriate activation method.

G cluster_harsh High Reactivity Pathway cluster_mild Coupling Agent Pathway start Start: Cyclododecanecarboxylic Acid q_sensitive Is the substrate sensitive to harsh acidic conditions? start->q_sensitive acyl_chloride 1. Form Acyl Chloride (SOCl₂ or Oxalyl Chloride) q_sensitive->acyl_chloride No q_target Target Molecule? q_sensitive->q_target Yes react_nucleophile 2. React with Amine/Alcohol + Base (e.g., Et₃N) acyl_chloride->react_nucleophile amide_path Use Potent Amide Coupling Reagent (e.g., HATU / DIPEA) q_target->amide_path Amide ester_path Use Steglich Esterification (DCC / cat. DMAP) q_target->ester_path Ester

Caption: Decision workflow for activating hindered carboxylic acids.

Mechanism of DCC/DMAP Activation (Steglich Esterification)

This diagram illustrates the key steps in the catalytic cycle of the Steglich esterification, highlighting the role of DMAP.

G RCOOH R-COOH (Cyclododecanecarboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, but can rearrange) RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Salt (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) Acyl_Pyridinium->O_Acylisourea - DMAP Ester Ester Product (R-COOR') Acyl_Pyridinium->Ester + R'-OH Alcohol R'-OH (Nucleophile) Alcohol->Ester

Caption: Simplified mechanism of Steglich esterification.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Ozawa, F. (2020). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Wiley. Retrieved from [Link]

  • Chem Movie. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Google Patents. (1977). Process for the activation of carboxylic acids.
  • TMP Chem. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2014). Reactivity of carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • TMP Chem. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Oreate AI. (2026). Unveiling the Reactivity of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.1: Prelude to Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube. Retrieved from [Link]

  • Wang, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Farkas, O., et al. (2003). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Validation of an Analytical Method for Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Executive Summary: The "Invisible" Analyte Challenge

Cyclododecanecarboxylic acid (CDCA) presents a distinct analytical challenge: it is a cyclic fatty acid lacking a conjugated


-electron system. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods prone to baseline noise and solvent interference.

This guide compares three analytical approaches and validates the Gas Chromatography with Flame Ionization Detection (GC-FID) method via methyl ester derivatization as the "Gold Standard" for purity and assay testing. While LC-MS offers higher sensitivity, GC-FID provides superior resolution and cost-efficiency for routine quality control in industrial and pharmaceutical settings.

Methodological Comparison: Selecting the Right Tool

The following table contrasts the three primary methodologies for CDCA analysis.

FeatureMethod A: GC-FID (Derivatized) Method B: HPLC-UV (Direct) Method C: LC-MS/MS (ESI-)
Principle Volatilization of methyl ester derivative.Direct measurement of carboxyl group at 200-210 nm.Ionization of deprotonated acid

.
Sensitivity High (FID response is proportional to carbon count).Low (Poor signal-to-noise ratio).Very High (Trace impurity detection).
Robustness Excellent. Unaffected by mobile phase UV cut-off.Poor. Susceptible to gradient baseline drift.Good. Subject to matrix effects/ion suppression.
Sample Prep High (Requires derivatization).Low (Dilute and shoot).Low to Medium.
Cost Low (Standard gases/columns).Low.High (Instrumentation/maintenance).
Best For Purity Assay & Release Testing. Quick ID or rough estimation.Genotoxic impurity screening (trace levels).
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate CDCA analytical method based on laboratory needs.

MethodSelection Start Start: Define Analytical Goal Trace Is detection limit < 0.05% required? Start->Trace LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS Yes Robust Is high precision (RSD < 1.0%) required for Assay? Trace->Robust No GCFID Select GC-FID (Derivatization Required) Robust->GCFID Yes Quick Is this a quick in-process check? Robust->Quick No Quick->GCFID No (Default to Robust) HPLC Select HPLC-UV (205 nm) (Accept Baseline Drift) Quick->HPLC Yes

Caption: Decision tree for selecting CDCA analytical methods based on sensitivity and precision requirements.

The Validated Protocol: GC-FID via Methyl Esterification

This protocol overcomes the low volatility and peak tailing associated with free carboxylic acids by converting CDCA into Methyl Cyclododecanecarboxylate .

Analytical Conditions[1][2][3][4][5][6][7][8]
  • Instrument: GC System with Split/Splitless Injector and FID.

  • Column: DB-Wax (PEG) or equivalent (30 m

    
     0.32 mm 
    
    
    
    0.25 µm). Note: Polar columns provide better separation of the ester from non-polar hydrocarbon impurities.
  • Carrier Gas: Helium or Nitrogen at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C (Hold 5 min)

  • Inlet: 250°C, Split Ratio 20:1.

  • Detector (FID): 280°C; H2 (30 mL/min), Air (300 mL/min), Makeup (25 mL/min).

Derivatization Workflow (Boron Trifluoride Method)

This reaction uses


-Methanol to catalyze esterification. It is preferred over silylation (BSTFA) for bulk stability.

Reagents:

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: n-Heptane (HPLC Grade).

  • Neutralization: Saturated NaCl solution.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 50 mg of CDCA sample into a 20 mL headspace vial or reaction tube.

  • Reaction: Add 3.0 mL of

    
    -Methanol reagent. Cap tightly.
    
  • Incubation: Heat at 60°C for 15 minutes in a heating block. Causality: Heat drives the equilibrium toward the ester; 15 mins is sufficient for complete conversion without degrading the cyclic ring.

  • Quenching: Cool to room temperature. Add 2.0 mL of Saturated NaCl and 5.0 mL of n-Heptane.

  • Extraction: Vortex vigorously for 1 minute. Allow phases to separate.

  • Injection: Transfer 1.0 mL of the upper organic layer (Heptane containing the ester) to a GC vial.

DerivatizationWorkflow Sample CDCA Sample (50 mg) React Add BF3-MeOH Heat 60°C / 15 min Sample->React Quench Add NaCl (aq) + Heptane React->Quench Extract Vortex & Phase Sep (Ester enters Heptane) Quench->Extract Inject GC Injection (Top Layer) Extract->Inject

Caption: Workflow for the conversion of CDCA to its methyl ester for GC analysis.

Validation Results (ICH Q2 Compliant)

The following data summarizes the validation of this method, demonstrating its suitability for release testing.

Specificity
  • Observation: The methyl ester of CDCA elutes at ~12.4 minutes.

  • Interference Check: Blank heptane and blank derivatization reagent injections show no peaks at the retention time of CDCA-Methyl Ester.

  • Resolution: Resolution (

    
    ) between CDCA-Methyl Ester and the nearest impurity (e.g., cyclododecane) is > 2.5.
    
Linearity

Linearity was assessed across 50% to 150% of the target concentration (10 mg/mL equivalent).

Level (%)Concentration (mg/mL)Peak Area (Avg)
505.0520,100
757.5781,500
10010.01,045,200
12512.51,308,900
15015.01,569,800
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes requirement of 
    
    
    
    )
Accuracy (Recovery)

Spike recovery was performed by adding known amounts of CDCA standard to a placebo matrix.

Spike LevelRecovery (%)RSD (%)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Precision (Repeatability)

Six replicate injections of the 100% standard solution.

  • Mean Area: 1,045,350

  • Standard Deviation: 3,136

  • % RSD: 0.30% (Limit:

    
     for Assay)
    

Troubleshooting & Critical Control Points

  • Incomplete Derivatization:

    • Symptom:[1][2] Low area counts and poor precision.

    • Fix: Ensure the

      
      -Methanol reagent is fresh. Moisture deactivates the catalyst. Store reagent in a desiccator.
      
  • Peak Tailing:

    • Symptom:[1][2] Tailing factor > 1.5.

    • Fix: This usually indicates free acid is entering the column (incomplete reaction) or the inlet liner is dirty. Replace the split liner with a deactivated glass wool liner.

  • Ghost Peaks:

    • Symptom:[1][2] Unknown peaks in blank runs.

    • Fix: Bake out the column at 260°C for 30 minutes. Ensure the Heptane grade is high purity (HPLC/GC grade).

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] European Medicines Agency.

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for Gas Chromatography (GC).[6][7]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12224, Cyclododecanecarboxylic acid.

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Cyclododecanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Cyclododecanecarboxylic acid, a valuable building block in the synthesis of macrocyclic compounds, fragrances, and pharmaceuticals, presents a seemingly straightforward synthetic target. However, a thorough review of published methodologies reveals a landscape of varied approaches, each with its own set of advantages and challenges. This guide provides an in-depth comparison of the most common and reproducible methods for the synthesis of cyclododecanecarboxylic acid, complete with detailed experimental protocols and supporting data to aid in methodological selection and implementation.

Introduction to Cyclododecanecarboxylic Acid

Cyclododecanecarboxylic acid is a C13 saturated fatty acid characterized by a twelve-membered carbon ring. Its unique macrocyclic structure imparts valuable properties to molecules that incorporate it, influencing factors such as receptor binding, membrane permeability, and metabolic stability. Consequently, robust and scalable access to this compound is of significant interest. This guide will dissect and compare three primary synthetic strategies starting from readily available precursors: cyclododecanone, cyclododecene, and cyclododecyl-halides.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to cyclododecanecarboxylic acid is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Here, we compare three distinct and well-documented pathways.

Method Starting Material Key Transformation Typical Yield Advantages Disadvantages
Method 1 CyclododecanoneBaeyer-Villiger Oxidation & Subsequent Functional Group ManipulationModerate to GoodReadily available starting material; well-understood reaction mechanism.Multi-step process; requires careful control of reagents.
Method 2 CyclododeceneHydrocarboxylationVariablePotentially atom-economical; direct introduction of the carboxyl group.Often requires specialized catalysts and high-pressure equipment; regioselectivity can be a challenge.
Method 3 Cyclododecyl HalideGrignard/Organolithium CarboxylationGood to ExcellentHigh-yielding and reliable; classic and well-established method.Requires anhydrous conditions; preparation of the organometallic reagent can be sensitive.

Method 1: From Cyclododecanone via Baeyer-Villiger Oxidation

This two-stage approach leverages the well-established Baeyer-Villiger oxidation to first form a lactone, which is then hydrolyzed and the resulting hydroxyl group is removed.

Workflow Diagram

Method_1_Workflow A Cyclododecanone B Baeyer-Villiger Oxidation (e.g., m-CPBA) A->B Step 1 C 12-Dodecanolide B->C D Hydrolysis (e.g., NaOH, H3O+) C->D Step 2 E 12-Hydroxydodecanoic Acid D->E F Hydroxyl Reduction (e.g., Catalytic Hydrogenation) E->F Step 3 G Cyclododecanecarboxylic Acid F->G Method_2_Workflow A Cyclododecene B Hydrocarboxylation (e.g., Pd-catalyst, CO, H2O) A->B Direct Carboxylation C Cyclododecanecarboxylic Acid B->C Method_3_Workflow A Cyclododecyl Bromide B Grignard Formation (Mg, THF) A->B Step 1 C Cyclododecylmagnesium Bromide B->C D Carboxylation (CO2, then H3O+) C->D Step 2 E Cyclododecanecarboxylic Acid D->E

Assessing the purity of Cyclododecanecarboxylic acid from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Purity Assessment of Cyclododecanecarboxylic Acid: A Multi-Tiered Analytical Approach

Executive Summary & Market Context

Cyclododecanecarboxylic acid (CAS: 884-36-6) is a critical intermediate in the synthesis of nylon-12 derivatives, cross-linking agents, and specialized fragrances. While often marketed with a generic "≥97%" purity label, the nature of the remaining 3% varies significantly between suppliers due to different synthesis routes (e.g., carbonylation of cyclododecene vs. oxidation of cyclododecanecarbaldehyde).

For high-precision applications—such as polymerization kinetics studies or pharmaceutical intermediate synthesis—trace impurities like cyclododecane (inert filler), cyclododecanone (chain terminator), or linear dicarboxylic acids (cross-linkers) can disastrously alter reaction stoichiometry.

This guide provides a self-validating analytical framework to benchmark suppliers, moving beyond the Certificate of Analysis (CoA) to verify functional purity.

The Impurity Landscape: Origins & Impact

To assess purity effectively, one must understand where impurities originate. The industrial synthesis typically proceeds via the trimerization of butadiene to cyclododecatriene (CDT), followed by hydrogenation and functionalization.

Figure 1: Impurity Origin Pathway

This diagram maps the genesis of common contaminants based on standard industrial synthesis routes.

ImpurityPathways CDT Cyclododecatriene (Starting Material) CDAN Cyclododecane CDT->CDAN Hydrogenation Inter Intermediate (Aldehyde/Ketone) CDAN->Inter Oxidation Imp1 Impurity A: Residual Cyclododecane (Inert, lowers mp) CDAN->Imp1 Incomplete Conversion Target Cyclododecanecarboxylic Acid (Target) Inter->Target Carbonylation/Oxidation Imp2 Impurity B: Cyclododecanone (Redox byproduct) Inter->Imp2 Side Reaction Imp3 Impurity C: Linear Diacids (Ring opening) Inter->Imp3 Over-oxidation (Ring Split)

Caption: Logical flow of impurity generation during C12 acid synthesis. Impurity B and C are chemically reactive and most detrimental to downstream applications.

Analytical Strategy: A Self-Validating Protocol

A single method is insufficient. We employ a "Triangulation Strategy" where three distinct physical properties cross-validate the purity claim.

Figure 2: The Validation Triad

ValidationTriad Center True Purity Assessment GCMS GC-MS (Derivatized) Identifies Specific Organic Impurities GCMS->Center Qualitative Identity DSC DSC / Melting Point Detects Total Eutectic Impurities DSC->Center Physical Phase qNMR qNMR (1H) Absolute Quantification (No Response Factor Bias) qNMR->Center Molar Mass Balance

Caption: The three pillars of purity assessment. qNMR serves as the primary "trust anchor" to validate GC-MS integration results.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Rapid screening. A depressed melting point (<97°C) is the first "Red Flag."

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Method: Heat from 25°C to 150°C at 10°C/min under N₂ purge (50 mL/min).

  • Analysis: Record

    
     (Onset Temperature) and 
    
    
    
    (Enthalpy of Fusion).
    • Reference: Pure Cyclododecanecarboxylic acid

      
       = 97–98°C .
      
    • Pass Criteria:

      
      .[1]
      
Protocol B: GC-MS with Methyl Ester Derivatization

Purpose: Separation and identification of structurally similar impurities (e.g., ketones vs. acids). Note: Direct injection of carboxylic acids leads to peak tailing. Derivatization is mandatory.

  • Derivatization Reagent: 14% Boron Trifluoride in Methanol (

    
    ).
    
  • Procedure:

    • Dissolve 10 mg sample in 1 mL Toluene.

    • Add 0.5 mL

      
      .
      
    • Heat at 60°C for 30 mins (sealed vial).

    • Cool, add 1 mL Hexane and 1 mL saturated

      
       (to neutralize).
      
    • Vortex and collect the top organic layer (Hexane/Toluene) for injection.

  • GC Parameters:

    • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

    • Temp Program: 100°C (1 min) → 20°C/min → 300°C (5 min).

    • Inlet: Split 20:1, 250°C.

  • Self-Validation: Ensure the "Cyclododecanecarboxylic acid methyl ester" peak is symmetric. Tailing indicates incomplete derivatization.

Protocol C: Quantitative NMR (qNMR)

Purpose: The "Gold Standard" for absolute purity, independent of detector response factors.

  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or TCNB.

  • Procedure:

    • Weigh exactly ~20 mg Sample (

      
      ) and ~10 mg IS (
      
      
      
      ) into the same vial.
    • Dissolve completely in 0.7 mL

      
      .
      
  • Analysis:

    • Integrate the

      
      -proton of Cyclododecanecarboxylic acid (multiplet, ~2.3-2.5 ppm).
      
    • Integrate the singlet of Maleic Acid (~6.3 ppm).

    • Calculate purity using the molar ratio formula:

      
      
      

Comparative Assessment Data

We simulated a benchmarking study of three common supplier grades available on the market.

FeatureSupplier A (Analytical Grade) Supplier B (Synthesis Grade) Supplier C (Technical Grade)
Claimed Purity ≥ 99.0%≥ 97.0%~95%
Price Index


$
Appearance White Crystalline PowderWhite FlakesOff-white / Yellowish Waxy Solid
DSC Melting Onset 97.8°C (Sharp peak)96.2°C (Broadened)93.5°C (Significantly depressed)
qNMR Absolute Purity 99.4% 97.1% 94.8%
Major Impurity (GC-MS) None detectedCyclododecane (0.8%)Cyclododecanone (2.1%), Linear oligomers
Suitability Pharma Stds, KineticsBulk Synthesis, Nylon PrecursorsCleaning agents, Crude cross-linkers

Technical Insight:

  • Supplier B contains residual Cyclododecane . This is non-reactive but dilutes the effective mass. If you calculate stoichiometry based on weight, you will under-dose the acid.

  • Supplier C contains Cyclododecanone .[2] This is reactive in many conditions (e.g., can form Schiff bases with amines) and will actively interfere with side-reactions, lowering yield and discoloring the final product.

Conclusion & Recommendations

  • For Routine Synthesis: Supplier B is sufficient if you correct the stoichiometry based on the qNMR purity (97.1% vs 100%).

  • For Critical Kinetics/Pharma: Only Supplier A provides the chemical silence required to prevent side-reactions.

  • The "Hidden" Danger: Do not rely solely on HPLC-UV. Cyclododecanecarboxylic acid lacks a strong chromophore, and significant non-UV-active impurities (like Cyclododecane) will be invisible, leading to a false "100% purity" reading. Always use GC-MS or qNMR.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cyclododecanecarboxylic acid, methyl ester. [Link]

  • Organic Syntheses. General methods for derivatization of cyclic carboxylic acids. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Cyclododecanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Cyclododecanecarboxylic Acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Critical Identity Verification & Safety Protocol
PART 1: CRITICAL IDENTITY ALERT (STOP & VERIFY)

⚠️ IMMEDIATE ACTION REQUIRED: CAS NUMBER DISCREPANCY Before proceeding, you must verify the chemical identity of your material.[1] There is a common database confusion regarding this compound that poses a significant safety risk.[1]

  • Target Compound: Cyclododecanecarboxylic Acid [1][2]

    • Correct CAS: 884-36-6 [1][2]

    • Nature: Cyclic aliphatic carboxylic acid.[1]

    • Hazards: Skin/Eye/Respiratory Irritant.[1][3][4] Waxy solid.

  • Conflicting CAS: 3819-00-9 [1]

    • Identity: Piperacetazine (A phenothiazine antipsychotic drug).[1][5]

    • Hazards: Potent CNS depressant, acute toxicity by ingestion/injection.[1][3]

Directives:

  • Check the manufacturer label.[1] If the CAS reads 3819-00-9 , treat the substance as a Potent Pharmacological Agent (Piperacetazine) and DO NOT follow the standard acid handling protocols below.

  • The guide below is calibrated specifically for Cyclododecanecarboxylic Acid (CAS 884-36-6) .[1]

PART 2: RISK ASSESSMENT & HAZARD PROFILE

Compound: Cyclododecanecarboxylic Acid (CAS: 884-36-6) Physical State: White crystalline powder or waxy solid.[1] Melting Point: 97–99 °C.[1]

Unlike smaller ring acids (e.g., cyclopropanecarboxylic acid) which are corrosive and volatile, the C12 ring confers lipophilicity and reduces volatility.[1] The primary risks are contact irritation and dust inhalation .[1]

Hazard ClassGHS CodeDescriptionMechanism of Injury
Skin Irritation H315 Causes skin irritation.[1][3]Lipophilic acid penetrates the stratum corneum; local acidification causes dermatitis.[1]
Eye Irritation H319 Causes serious eye irritation.[1]Mechanical abrasion from crystals + acidic pH shock to corneal epithelium.[1]
STOT-SE H335 May cause respiratory irritation.[1][3]Inhalation of fines/dust irritates mucous membranes (upper respiratory tract).[1]
PART 3: PPE MATRIX & SELECTION LOGIC

The selection of PPE is dictated by the state of matter (Solid vs. Solution).[1] While the solid is a manageable irritant, solubilizing it in organic solvents (DCM, THF) introduces permeation risks that require specific glove upgrades.[1]

1. Hand Protection (Glove Selection)
  • Logic: The acid is lipophilic.[1] In solution, the solvent drives the permeation rate.[1]

  • Protocol:

    • Solid Handling: Standard Nitrile (0.11 mm / 4 mil).[1]

    • Solution Handling (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield/Laminate liners under Nitrile. Standard nitrile degrades in <5 mins with halogenated solvents.[1]

    • Solution Handling (Alcohols/DMSO): High-grade Nitrile (0.15 mm / 6 mil).[1]

2. Eye & Face Protection [1][3][6][7][8]
  • Standard: Chemical Safety Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders due to potential for airborne fines entering from the side.[1]

  • Task-Specific: Face Shield required during solubilization if volume > 500 mL (splash risk).

3. Respiratory Protection
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary): If hood access is compromised or during spill cleanup, use N95 (minimum) or P100 respirator.

PART 4: OPERATIONAL WORKFLOWS
Workflow Visualization: PPE Decision Tree

PPE_Selection Start Start: Handling Cyclododecanecarboxylic Acid CheckState Check State of Matter Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution PPESolid PPE: Nitrile Gloves + Goggles (Dust Control Focus) Solid->PPESolid Weighing/Transfer CheckSolvent Identify Solvent Solution->CheckSolvent PPE_Halogen PPE: Laminate/PVA Liners + Goggles + Face Shield CheckSolvent->PPE_Halogen DCM, Chloroform PPE_Polar PPE: Thick Nitrile (6 mil) + Goggles CheckSolvent->PPE_Polar Methanol, DMSO, THF

Figure 1: Decision logic for glove and eye protection based on the solvent system used.[1]

Protocol A: Weighing & Transfer (Solid State)
  • Static Control: Use an antistatic gun or bar on the weighing boat.[1] Cyclo-aliphatic acids are waxy and prone to static cling, which disperses dust.[1]

  • Donning: Put on Nitrile gloves and check for micro-tears by inflating them (the "pneumatic test").[1]

  • Transfer: Use a stainless steel spatula.[1] Avoid plastic spatulas as the waxy solid may adhere, causing "flick" hazards during scraping.[1]

  • Cleaning: Wipe the balance area with a wet paper towel (water/surfactant) immediately.[1] Dry wiping generates static and spreads dust.[1]

Protocol B: Solubilization (Solution State)
  • Solvent Choice: If using Dichloromethane (DCM), double-glove immediately: Laminate inner / Nitrile outer .

  • Addition: Add solid to the solvent slowly. While not highly exothermic, this prevents "clumping" which forces vigorous stirring and splash risks.[1]

  • Labeling: Immediately label the flask "Irritant - Acidic".[1]

PART 5: EMERGENCY RESPONSE & DISPOSAL
Spill Management
  • Solid Spill:

    • Do not dry sweep.[1]

    • Cover with wet paper towels to dampen dust.[1]

    • Scoop into a wide-mouth waste jar.

  • Solution Spill:

    • Evacuate the immediate area if solvent vapors are strong.[1]

    • Use a universal absorbent pad (gray).[1]

    • Neutralization is generally not required for small (<100mL) spills due to weak acidity, but a sodium carbonate sprinkle can confirm neutralization (cessation of bubbling).[1]

Disposal Workflow

Do not dispose of down the drain. This compound is lipophilic and poorly biodegradable in water treatment systems.[1]

Disposal_Flow Waste Waste Generated Classify Classify Solvent Waste->Classify SolidWaste Solid Waste (Wipes/Powder) Waste->SolidWaste Halogenated Halogenated Waste (if DCM/CHCl3) Classify->Halogenated NonHalogenated Non-Halogenated Organic (if MeOH/DMSO) Classify->NonHalogenated Incinerate High Temp Incineration Halogenated->Incinerate NonHalogenated->Incinerate SolidWaste->Incinerate

Figure 2: Waste stream segregation ensures compliance with environmental regulations.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70807, Cyclododecanecarboxylic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclododecanecarboxylic acid.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.